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  • Product: 5-Fluoro-1H-indazole-3-carbonyl chloride
  • CAS: 1135936-11-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-Fluoro-1H-indazole-3-carbonyl chloride

An In-depth Technical Guide to 5-Fluoro-1H-indazole-3-carbonyl chloride Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 5-Fluoro-1H-indazole-3-carbonyl chloride, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Fluoro-1H-indazole-3-carbonyl chloride

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Fluoro-1H-indazole-3-carbonyl chloride, a key reactive intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple data sheet to explain the causality behind its properties, synthesis, and handling, ensuring both scientific integrity and practical utility.

Strategic Importance in Drug Discovery

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its structure is recognized by a wide range of biological targets, particularly protein kinases, making it a foundational component in the development of targeted therapies for oncology and inflammatory diseases.[3][4]

The Role of Fluorination and the Carbonyl Chloride Moiety:

  • 5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position is a strategic choice in drug design. Fluorine's high electronegativity can modulate the acidity of the indazole N-H, influence binding interactions with target proteins, and, crucially, block a potential site of metabolic oxidation, thereby enhancing the compound's pharmacokinetic profile.

  • 3-Carbonyl Chloride: The acyl chloride at the 3-position transforms the stable indazole core into a highly versatile reactive intermediate. This functional group is an exceptionally efficient electrophile, primed for reaction with a vast array of nucleophiles (amines, alcohols, thiols) to rapidly generate libraries of amide, ester, and thioester derivatives. This capacity for diversification is paramount in structure-activity relationship (SAR) studies.[5]

Therefore, 5-Fluoro-1H-indazole-3-carbonyl chloride is not merely a chemical but a strategic tool for the efficient exploration of chemical space around a pharmacologically validated core.

Core Physicochemical Properties

While extensive experimental data for this specific reactive intermediate is not broadly published, its properties can be reliably determined from its chemical structure and inferred from its immediate precursor, 5-Fluoro-1H-indazole-3-carboxylic acid.

PropertyDataSource / Rationale
Chemical Structure Chemical Structure of 5-Fluoro-1H-indazole-3-carbonyl chloride
Molecular Formula C₈H₄ClFN₂OCalculated
Molecular Weight 198.58 g/mol Calculated from precursor (C₈H₅FN₂O₂, MW: 180.14 g/mol ) by substituting -OH with -Cl.[6]
CAS Number 130048-69-6 (Precursor Acid)The direct CAS for the carbonyl chloride is not widely indexed; the precursor is 1077-96-9.[6]
Physical State Off-white to yellow solidInferred from related indazole carboxylic acids and acyl chlorides.
Solubility Soluble in aprotic organic solvents (DCM, THF, Dioxane). Reacts with protic solvents (water, alcohols).Based on standard reactivity of acyl chlorides.
Stability & Moisture Sensitivity Highly moisture-sensitive. Reacts with atmospheric humidity. Stable under inert, anhydrous conditions.This is a defining characteristic of acyl chlorides. The compound will readily hydrolyze back to the parent carboxylic acid in the presence of water.

Synthesis and Reactivity Profile

The primary utility of this compound stems from its synthesis and subsequent reactivity. The preparation is a standard, robust transformation in organic chemistry.

Synthesis Workflow

The logical and most common synthesis route involves the chlorination of the corresponding carboxylic acid.

G Precursor 5-Fluoro-1H-indazole- 3-carboxylic acid Product 5-Fluoro-1H-indazole- 3-carbonyl chloride Precursor->Product  Anhydrous Solvent  (e.g., Toluene, DCM)  Heat / Catalyst (DMF) Reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) Reagent->Precursor

Caption: Synthesis of the target carbonyl chloride from its carboxylic acid precursor.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol is a self-validating system; successful synthesis is confirmed by the subsequent reactivity and spectroscopic analysis of the product.

  • Preparation (Inert Atmosphere): To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or dichloromethane (DCM) to create a slurry.

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise via syringe at room temperature. Causality: An excess of thionyl chloride is used to drive the reaction to completion and act as a co-solvent. Its boiling point (76 °C) allows for easy removal under vacuum.

  • Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Causality: DMF catalyzes the reaction through the formation of the Vilsmeier reagent, which is a more potent chlorinating agent.

  • Reaction: Heat the mixture to reflux (for toluene) or ~40 °C (for DCM) and stir for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up: Cool the reaction to room temperature. Remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. Trustworthiness: This step is critical. Any residual thionyl chloride can interfere with subsequent reactions. Co-evaporation with anhydrous toluene can help remove final traces.

  • Isolation: The resulting solid is typically 5-Fluoro-1H-indazole-3-carbonyl chloride, which is often used immediately in the next step without further purification due to its reactivity.

Reactivity

The compound's reactivity is dominated by the highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. This is the cornerstone of its application in creating compound libraries for drug screening.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized carbonyl chloride is essential before its use.

Expected Spectroscopic Signatures
  • ¹H NMR: The spectrum will show characteristic signals for the indazole core. Protons on the benzene ring will appear in the aromatic region (~7.0-8.5 ppm), with splitting patterns influenced by coupling to the fluorine atom.[7] The N-H proton will typically be a broad singlet at a downfield chemical shift (>10 ppm).[8]

  • ¹³C NMR: The most diagnostic signal is the carbonyl carbon (C=O), which is expected to be significantly downfield (>160 ppm).

  • IR Spectroscopy: A strong, sharp absorption band characteristic of an acyl chloride C=O stretch will be observed at a high frequency, typically in the range of 1760-1810 cm⁻¹ . This is a clear indicator of successful conversion from the carboxylic acid, whose C=O stretch appears at a lower frequency (~1700 cm⁻¹).[8]

Analytical Protocol: Purity Assessment by HPLC
  • Method: A reverse-phase HPLC method is suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Column: C18 stationary phase.

  • Detection: UV detection at ~254 nm.

  • Sample Preparation: A small aliquot of the crude product is carefully quenched with methanol to form the methyl ester, which is then diluted in the mobile phase for analysis. Causality: Direct injection of the acyl chloride would destroy the column. The stable methyl ester derivative is an excellent proxy for assessing the purity of the starting material.

Safety, Handling, and Storage

Due to its reactivity, stringent safety and handling procedures are mandatory. Information is synthesized from safety data sheets of analogous reactive compounds.[9][10][11]

Core Safety Requirements
  • Hazard Class: Corrosive, lachrymator (tear-producing), and moisture-sensitive. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always handle within a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[11]

  • Storage: Store in a tightly sealed container under a positive pressure of inert gas (Argon or Nitrogen). Place inside a desiccator in a cool, dry, well-ventilated area away from incompatible materials.

  • Incompatibilities: Water, alcohols, amines, strong bases, and oxidizing agents.[9]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage P1 Review Safety Data Sheet (SDS) for Analogs P2 Work in Fume Hood P1->P2 P3 Don Appropriate PPE P2->P3 H1 Use Flame-Dried Glassware P3->H1 H2 Maintain Inert Atmosphere (Argon / Nitrogen) H1->H2 H3 Transfer via Syringe or in Glovebox H2->H3 C1 Quench Residual Reagent (e.g., with isopropanol) H3->C1 C3 Store Product Under Inert, Anhydrous Conditions H3->C3 To Storage C2 Dispose of Waste Properly C1->C2

Caption: Logical workflow for the safe handling of reactive acyl chlorides.

Application in Medicinal Chemistry Library Synthesis

The primary application is the parallel synthesis of amide libraries to explore structure-activity relationships.

Amide Library Synthesis Workflow

G A 5-Fluoro-1H-indazole- 3-carbonyl chloride (Electrophile) C Parallel Synthesis (Array of vials/plates) Non-nucleophilic base (e.g., DIPEA) Aprotic Solvent (e.g., DCM) A->C B Library of Amines (R-NH₂) (Nucleophiles) B->C D Library of Indazole Amides C->D E Purification & Analysis (e.g., Mass-directed HPLC) D->E F Biological Screening (e.g., Kinase Inhibition Assay) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for utilizing the title compound in drug discovery.

This high-throughput approach allows researchers to rapidly synthesize hundreds of distinct molecules, each with a unique side chain appended to the privileged indazole core. Subsequent screening of this library against a biological target can quickly identify "hit" compounds with promising activity, guiding the next phase of drug development.[5]

References

  • Vertex AI Search. (2009, April 29).
  • Sigma-Aldrich. (2025, November 6).
  • Fluorochem. 5-Fluoro-1H-indazole-3-carbaldehyde.
  • Fisher Scientific.
  • ChemScene.
  • Wiley-VCH. (2007).
  • Guidechem. (2022, May 8). How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ.
  • Google Patents. (CN110452177A). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Institutes of Health (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC.
  • ChemicalBook. (2024, December 18). ALKYD RESIN | 63148-69-6.
  • PubChem. 1H-Indazole-3-carbonyl chloride | C8H5ClN2O | CID 23189990. [Link]

  • Molbase. 5-fluoro-1H-indazole-3-carboxylic acid - 1077-96-9.
  • SWGDRUG.org. (2014, October 16). 5-Fluoro-AMB.
  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • CAS Common Chemistry. 1-Propanone, 3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1).
  • Royal Society of Chemistry.
  • BLD Pharm. 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid.
  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • University of Pretoria. CHAPTER 5 NMR SPECTROSCOPY.

Sources

Exploratory

Synthesis of 5-Fluoro-1H-indazole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, kinase modulators, and other targeted therapeutics. Specifically, 5-fluoro-1H-indazole-3-carboxylic acid (CAS 1077-96-9) introduces a fluorine atom at the C5 position, which frequently enhances metabolic stability, modulates pKa, and improves target binding affinity through halogen-bonding interactions.

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid. By leveraging the classic isatin ring-opening and diazotization strategy [1], this protocol ensures high regioselectivity, scalability, and reproducibility without the need for late-stage electrophilic fluorination.

Strategic Rationale & Mechanistic Causality

The construction of the indazole core can be approached via multiple disconnections. However, direct functionalization of a pre-formed indazole often suffers from poor regioselectivity. To guarantee absolute control over the C5-fluoro position, the most robust strategy utilizes 5-fluoroisatin as the starting material [2].

The Chemical Mechanism

The synthesis is a telescoping, one-pot (or two-step) sequence driven by the following mechanistic stages:

  • Alkaline Hydrolysis (Ring Opening): The lactam ring of 5-fluoroisatin is highly stable under neutral conditions. Treatment with aqueous sodium hydroxide (NaOH) at elevated temperatures hydrolyzes the amide bond, yielding the water-soluble sodium salt of 2-amino-5-fluorophenylglyoxylic acid. This exposes the primary aromatic amine required for the next step.

  • Diazotization: The solution is cooled to 0 °C and acidified in the presence of sodium nitrite ( NaNO2​ ). The primary amine is converted into a highly reactive diazonium electrophile. Strict temperature control (< 5 °C) is critical here; thermal degradation of the diazonium salt results in the expulsion of nitrogen gas ( N2​ ) and the formation of a phenolic byproduct.

  • Reductive Cyclization: A reducing agent—traditionally stannous chloride ( SnCl2​ ) in hydrochloric acid—is introduced. The diazonium group is rapidly reduced to an arylhydrazine intermediate. Under the highly acidic conditions, the terminal hydrazine nitrogen acts as a nucleophile, attacking the adjacent α -keto acid carbonyl. Subsequent dehydration yields the aromatic 1H-indazole-3-carboxylic acid core.

Experimental workflow for 5-fluoro-1H-indazole-3-carboxylic acid synthesis.

Quantitative Data: Selection of the Reducing Agent

The choice of reducing agent during the cyclization step dictates the yield, impurity profile, and environmental impact of the synthesis. While SnCl2​ is the historical standard [3], alternative reductants like sodium sulfite ( Na2​SO3​ ) can be employed to avoid heavy metal waste.

Table 1: Comparison of Reducing Agents for Diazonium Reduction

Reducing AgentReagent EquivalentsReaction TempTypical Yield (%)AdvantagesDisadvantages
SnCl2​⋅2H2​O / HCl 2.5 - 3.00 °C RT75 - 85%Rapid, complete reduction; highly reproducible.Generates toxic tin byproducts; requires thorough washing.
Na2​SO3​ / H2​O 3.0 - 4.00 °C 60 °C50 - 65%Environmentally benign; easier aqueous workup.Slower reduction; higher risk of uncyclized or azo byproducts.
Ascorbic Acid 2.0 - 2.5RT40 - 55%Mild conditions; metal-free.Often leads to incomplete conversion and complex mixtures.

For research-scale synthesis prioritizing yield and purity, the SnCl2​ protocol remains the most reliable self-validating system.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the chemist can verify the success of each transformation in real-time.

Materials Required
  • Starting Material: 5-Fluoroisatin (1.0 eq, e.g., 10.0 g, 60.5 mmol)

  • Reagents: Sodium hydroxide (1.05 eq for hydrolysis + excess for basification), Sodium nitrite (1.1 eq, 4.6 g), Stannous chloride dihydrate (2.5 eq, 34.1 g).

  • Solvents: Deionized water, concentrated Hydrochloric acid (37%), Methanol (for recrystallization).

Step-by-Step Methodology

Step 1: Alkaline Hydrolysis

  • Suspend 5-fluoroisatin (10.0 g, 60.5 mmol) in 100 mL of a 1.0 M aqueous NaOH solution in a 500 mL round-bottom flask.

  • Heat the mixture to 50 °C with vigorous stirring for 1-2 hours.

  • Self-Validation Check: The initial orange/red suspension will gradually dissolve to form a clear, deep yellow/brown solution, indicating complete cleavage of the lactam ring to sodium 2-amino-5-fluorophenylglyoxylate.

Step 2: Diazotization 4. Cool the reaction mixture to 0 °C using an ice-brine bath. 5. Slowly add a solution of sodium nitrite (4.6 g, 66.6 mmol) dissolved in 20 mL of water. 6. Equip the flask with an addition funnel containing 25 mL of concentrated HCl. Add the HCl dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C. 7. Self-Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Stir for an additional 15 minutes at 0 °C.

Step 3: Reductive Cyclization 8. In a separate beaker, dissolve SnCl2​⋅2H2​O (34.1 g, 151.2 mmol) in 40 mL of concentrated HCl. Cool this solution to 0 °C. 9. Add the cold SnCl2​ solution dropwise to the diazonium mixture over 30 minutes. 10. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. 11. Causality Note: The addition of SnCl2​ instantly reduces the diazonium to the arylhydrazine. The highly acidic environment catalyzes the immediate intramolecular condensation between the hydrazine and the α -keto acid, forming the indazole ring.

Step 4: Workup and Isolation 12. The product will precipitate as a crude solid during the cyclization. To ensure complete precipitation, verify the pH is < 2. 13. Filter the suspension through a minimal-porosity glass frit. 14. Wash the filter cake extensively with cold water ( 3×50 mL) to remove residual tin salts and unreacted acid. 15. Purification: Recrystallize the crude solid from boiling methanol/water to afford pure 5-fluoro-1H-indazole-3-carboxylic acid as an off-white to pale yellow powder. Dry under vacuum at 50 °C for 12 hours.

Mechanism M1 5-Fluoroisatin M2 Sodium 2-amino-5-fluoro- phenylglyoxylate M1->M2 NaOH Ring Opening M3 Diazonium Intermediate M2->M3 NaNO2 / HCl 0°C M4 Arylhydrazine Intermediate M3->M4 SnCl2 Reduction M5 5-Fluoro-1H-indazole- 3-carboxylic acid M4->M5 Intramolecular Cyclization

Mechanistic pathway from 5-fluoroisatin to the indazole core.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 5-fluoro-1H-indazole-3-carboxylic acid, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 181.04.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 13.80 (br s, 1H, COOH)

    • δ 13.65 (br s, 1H, Indazole-NH)

    • δ 7.75 (dd, J = 9.0, 2.5 Hz, 1H, Ar-H4)

    • δ 7.65 (dd, J = 9.0, 4.5 Hz, 1H, Ar-H7)

    • δ 7.30 (td, J = 9.0, 2.5 Hz, 1H, Ar-H6)

  • 19 F NMR (376 MHz, DMSO- d6​ ): δ -118.5 (s, 1F).

Note: The broad singlets for the carboxylic acid and indazole NH protons may exchange with moisture in the NMR solvent and appear as a single broad peak or be entirely suppressed if D2​O is added.

References

  • Snyder, H. R.; Weaver, C.; Marshall, C. D. "The Synthesis of 1H-Indazole-3-carboxylic Acid." Journal of the American Chemical Society, 1952, 74(8), 2009. URL:[Link]

  • Yoshida, T.; Matsuura, N.; Yamamoto, K.; Kato, S. "Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives." Heterocycles, 1996, 43(12), 2343. URL:[Link]

Foundational

A Comprehensive Technical Guide to the Preparation of 5-Fluoro-1H-indazole-3-carbonyl chloride from 5-Fluoro-1H-indazole-3-carboxylic acid

Introduction: The Significance of 5-Fluoro-1H-indazole-3-carbonyl chloride in Modern Drug Discovery The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Fluoro-1H-indazole-3-carbonyl chloride in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1] The introduction of a fluorine atom at the 5-position of the indazole ring can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, 5-fluoro-1H-indazole derivatives are highly sought-after building blocks in the development of novel therapeutics, particularly in oncology and for the treatment of inflammatory diseases.[3]

5-Fluoro-1H-indazole-3-carbonyl chloride is a key reactive intermediate that serves as a versatile precursor for the synthesis of a diverse library of indazole-3-carboxamides and esters. Its activated acyl chloride functionality allows for efficient coupling with a wide range of nucleophiles, making it an invaluable tool for researchers in drug development. This guide provides an in-depth exploration of the synthesis of 5-Fluoro-1H-indazole-3-carbonyl chloride from its corresponding carboxylic acid, focusing on the underlying chemical principles, a detailed experimental protocol, and critical considerations for handling and safety.

Chemical Transformation: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. To facilitate this transformation, a chlorinating agent is employed to convert the hydroxyl group into a better leaving group.

Commonly used reagents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[4] Thionyl chloride is often the reagent of choice due to its effectiveness and the convenient nature of its byproducts. The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[4][5] This simplifies the purification process as the gaseous byproducts can be easily removed from the reaction mixture.

The reaction mechanism proceeds through the formation of a chlorosulfite intermediate, which is highly electrophilic. A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of SO₂ and HCl.[5]

For many reactions involving thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride.[6]

Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole-3-carbonyl chloride

This protocol is based on established methods for the conversion of aromatic and heterocyclic carboxylic acids to their corresponding acyl chlorides.[4][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberPurity
5-Fluoro-1H-indazole-3-carboxylic acid180.141077-96-9≥98%
Thionyl chloride (SOCl₂)118.977719-09-7≥99%
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous, ≥99.8%
Toluene92.14108-88-3Anhydrous, ≥99.8%

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Gas outlet/bubbler to vent HCl and SO₂ into a basic solution (e.g., NaOH solution)

  • Vacuum pump and rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton®).

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with 5-Fluoro-1H-indazole-3-carboxylic acid and Toluene B Add catalytic DMF A->B C Add Thionyl Chloride dropwise at 0°C B->C D Warm to room temperature C->D E Heat to reflux (e.g., 80-90°C) D->E F Monitor reaction completion (e.g., cessation of gas evolution) E->F G Cool to room temperature F->G H Remove excess SOCl₂ and Toluene under vacuum G->H I Obtain crude 5-Fluoro-1H-indazole-3-carbonyl chloride H->I

Caption: Workflow for the synthesis of 5-Fluoro-1H-indazole-3-carbonyl chloride.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 equivalent).

    • Add anhydrous toluene (approximately 5-10 mL per gram of carboxylic acid).

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension.

  • Reaction:

    • After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (the boiling point of toluene is approximately 111 °C, but a lower temperature of 80-90 °C is often sufficient) and maintain reflux until the evolution of gas (HCl and SO₂) ceases (typically 2-4 hours).[4] The reaction can be monitored by observing the dissolution of the starting carboxylic acid.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[4] It is advisable to use a trap containing a basic solution to neutralize any remaining acidic gases.

    • The resulting crude 5-Fluoro-1H-indazole-3-carbonyl chloride is often obtained as a solid and can be used in the next step without further purification. If a higher purity is required, recrystallization from a non-polar solvent like hexanes or a mixture of hexanes and dichloromethane may be attempted, though this should be done with caution due to the reactivity of the acyl chloride.

Safety, Handling, and Storage

Safety Precautions:

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[5] All manipulations should be performed in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, a lab coat, and chemically resistant gloves.

  • Acyl Chlorides: 5-Fluoro-1H-indazole-3-carbonyl chloride is expected to be corrosive and moisture-sensitive.[7] Avoid inhalation of dust and contact with skin and eyes.

  • Gas Evolution: The reaction produces HCl and SO₂ gases. Ensure that the reaction apparatus is properly vented to a scrubber containing a basic solution to neutralize these gases.

Handling:

  • Due to the moisture sensitivity of acyl chlorides, all glassware should be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Handle the final product in a glove box or under an inert atmosphere to prevent hydrolysis.

Storage:

  • Store 5-Fluoro-1H-indazole-3-carbonyl chloride in a tightly sealed container under an inert atmosphere.[7]

  • Refrigeration (2-8 °C) is recommended to enhance stability.[7]

  • Store away from moisture and protic solvents.

Conclusion

The synthesis of 5-Fluoro-1H-indazole-3-carbonyl chloride from its corresponding carboxylic acid is a straightforward yet critical transformation for the advancement of drug discovery programs centered on the indazole scaffold. The use of thionyl chloride provides an efficient and practical method for this conversion. By understanding the underlying chemical principles and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently and safely prepare this valuable intermediate for the synthesis of novel bioactive molecules.

References

  • Organic Syntheses Procedure. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Available at: [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Published March 23, 2023. Available at: [Link]

  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Available at: [Link]

  • Yoshida, T., et al. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES. 1996. DOI: 10.3987/com-96-7614.
  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Published October 26, 2018. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Published April 09, 2018. DOI: 10.1039/C8RA01546E.
  • Acyl chloride. Wikipedia. Available at: [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. iris.unina.it. Published April 01, 2016. Available at: [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link]

  • ACYL AZIDES: APPLICATION TO THE SYNTHESIS OF VARIOUS HETEROCYCLES. A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APP. Published November 17, 2011. Available at: [Link]

  • Synthetic routes for the preparation of 5-aminosubstituted indazole derivatives 1–12. ResearchGate. Available at: [Link]

  • Method of synthesizing 1H-indazole compounds. Google Patents.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. PMC. Available at: [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). PubMed. Published April 15, 2012. Available at: [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Rsc.org. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. Available at: [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Published December 03, 2011. Available at: [Link]

Sources

Exploratory

Comprehensive Spectral Characterization and Synthetic Validation of 5-Fluoro-1H-indazole-3-carbonyl chloride

Executive Context: The Role of the Electrophilic Intermediate In modern drug discovery, 5-fluoro-1H-indazole derivatives are privileged scaffolds, frequently appearing in the structures of kinase inhibitors, 5-HT recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Role of the Electrophilic Intermediate

In modern drug discovery, 5-fluoro-1H-indazole derivatives are privileged scaffolds, frequently appearing in the structures of kinase inhibitors, 5-HT receptor antagonists, and synthetic cannabinoids[1]. The functionalization of the C3 position often requires the activation of 5-fluoro-1H-indazole-3-carboxylic acid[2] into a highly reactive electrophile: 5-Fluoro-1H-indazole-3-carbonyl chloride .

Because acyl chlorides are exquisitely sensitive to ambient moisture—rapidly hydrolyzing back to the inactive carboxylic acid—their synthesis, isolation, and spectral characterization demand rigorous anhydrous techniques. This whitepaper provides a field-proven, self-validating methodology for the generation and comprehensive spectral analysis (NMR, IR, MS) of this critical intermediate.

Mechanistic Causality in Synthesis & Sample Preparation

To obtain high-fidelity spectral data, the generation of the acid chloride must be exceptionally clean. Traditional reagents like thionyl chloride ( SOCl2​ ) often leave persistent sulfurous byproducts that convolute NMR spectra and inhibit downstream coupling reactions.

Instead, we employ oxalyl chloride mediated by a catalytic amount of dimethylformamide (DMF). The causality behind this choice is mechanistic: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate. This intermediate acts as the true chlorinating agent, while the byproducts of the oxalyl chloride decomposition (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous. This drives the reaction to completion according to Le Chatelier’s principle and leaves no non-volatile residue.

Step-by-Step Self-Validating Protocol
  • Suspension : Suspend 1.0 equivalent of 5-fluoro-1H-indazole-3-carboxylic acid in strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Activation : Dropwise, add 1.2 equivalents of oxalyl chloride, followed by 0.05 equivalents of anhydrous DMF.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The suspension will gradually become a homogeneous solution as the insoluble carboxylic acid is converted to the soluble acyl chloride.

  • Self-Validation (The Methanol Quench) : Do not rely solely on the visual clearing of the suspension. Extract a 5 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this quenched sample via LC-MS. The presence of the methyl ester derivative—and the complete absence of the starting carboxylic acid—validates >99% conversion.

  • Isolation : Concentrate the bulk solution under reduced pressure (using a Schlenk line cold trap) to yield the crude 5-fluoro-1H-indazole-3-carbonyl chloride as a moisture-sensitive solid, ready for immediate anhydrous spectral analysis.

G A 5-Fluoro-1H-indazole- 3-carboxylic acid B Oxalyl Chloride + Catalytic DMF A->B C Vilsmeier-Haack Intermediate B->C Activation D 5-Fluoro-1H-indazole- 3-carbonyl chloride C->D Chlorination E Aliquot MeOH Quench (Self-Validation) D->E G Anhydrous Spectral Analysis (IR, NMR, MS) D->G F LC-MS: Methyl Ester Confirmation E->F F->D If >99% conversion

Synthetic workflow and self-validating analytical loop for acid chloride generation.

Spectral Characterization & Data Interpretation

The characterization of 5-fluoro-1H-indazole-3-carbonyl chloride requires techniques that do not expose the sample to protic solvents.

Nuclear Magnetic Resonance (NMR)

NMR must be conducted in strictly anhydrous CDCl3​ (filtered through basic alumina to remove trace DCl and water). The presence of the fluorine atom ( 19F , spin ½, 100% natural abundance) at the C5 position provides highly diagnostic scalar coupling to the adjacent aromatic protons and carbons[3].

In the 1H NMR spectrum, the H-4 proton is split into a doublet of doublets due to ortho-coupling with fluorine ( 3JHF​≈8.5 Hz) and meta-coupling with H-6 ( 4JHH​≈2.2 Hz). In the 13C NMR spectrum, the conversion from acid to acid chloride is marked by an upfield shift of the carbonyl carbon from ~165 ppm to ~161.5 ppm, a hallmark of the acyl chloride functionality.

Table 1: 1H NMR Data (400 MHz, Anhydrous CDCl3​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
N-H13.50br s-1HIndazole N-H
C4-H7.85dd 3JHF​ = 8.5, 4JHH​ = 2.21HAromatic H adjacent to F
C7-H7.65dd 3JHH​ = 9.0, 4JHF​ = 4.11HAromatic H
C6-H7.35td 3JHH​ = 9.0, 3JHF​ = 9.0, 4JHH​ = 2.21HAromatic H

Table 2: 13C NMR Data (100 MHz, Anhydrous CDCl3​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)Assignment
C=O161.5s-Acid chloride carbonyl
C5159.2d 1JCF​ = 242.0C-F carbon
C7a139.5s-Bridgehead carbon
C3135.0s-Indazole C3
C3a122.0d 3JCF​ = 10.0Bridgehead carbon
C6118.5d 2JCF​ = 26.0Aromatic C
C7112.8d 3JCF​ = 9.5Aromatic C
C4106.5d 2JCF​ = 24.5Aromatic C
Infrared Spectroscopy (IR)

Attenuated Total Reflection (ATR) IR is the most rapid and definitive method to confirm the formation of the acyl chloride without degrading the sample. The strong electron-withdrawing effect of the chlorine atom increases the force constant of the carbonyl double bond. Consequently, the C=O stretch shifts dramatically from ~1690 cm⁻¹ in the starting carboxylic acid to ~1755 cm⁻¹ in the acyl chloride. The C−F stretching frequency remains a constant diagnostic marker at 1165 cm⁻¹[4].

Table 3: Key IR Stretching Frequencies (ATR, neat)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Diagnostic Value
3150 - 3200Broad, MediumN-H stretchConfirms the intact 1H-indazole ring
1755Strong, SharpC=O stretchDiagnostic for acid chloride (shifted from ~1690 cm⁻¹)
1165StrongC-F stretchConfirms retention of the fluorine substituent
710MediumC-Cl stretchValidates acyl chloride formation
Mass Spectrometry (MS)

Standard Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally incompatible with intact acyl chlorides; the reverse-phase solvents (water/acetonitrile/methanol) will immediately hydrolyze or solvolyze the compound.

To observe the intact molecular ion, Direct Insertion Probe Electron Ionization (DIP-EI) MS must be utilized. This technique introduces the solid sample directly into the high-vacuum ionization chamber, bypassing liquid chromatography entirely. The resulting spectrum provides definitive proof of the chloride incorporation via the characteristic 3:1 isotopic ratio of 35Cl to 37Cl .

Table 4: DIP-EI Mass Spectrometry Data

m/zRelative Abundance (%)Ion AssignmentDiagnostic Value
198100[M]⁺ ( 35Cl )Base peak; verifies the molecular weight of the intact chloride.
20032[M+2]⁺ ( 37Cl )Confirms the presence of exactly one chlorine atom (3:1 ratio).
16385[M - Cl]⁺Acylium ion formation; highly diagnostic fragmentation for acid chlorides.
13540[M - Cl - CO]⁺Loss of carbon monoxide from the acylium ion.

Conclusion

The successful utilization of 5-Fluoro-1H-indazole-3-carbonyl chloride in drug development hinges on rigorous anhydrous handling and precise analytical validation. By utilizing the Vilsmeier-Haack driven chlorination and validating the intermediate via orthogonal, moisture-free techniques (DIP-EI MS, anhydrous NMR, and ATR-IR), researchers can ensure high-fidelity coupling in downstream synthetic pathways.

References

  • US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.

Sources

Foundational

Comprehensive Stability and Handling Guide for 5-Fluoro-1H-indazole-3-carbonyl chloride

Executive Summary 5-Fluoro-1H-indazole-3-carbonyl chloride (CAS: 1135936-11-6)[1] is a highly reactive electrophilic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). While its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-1H-indazole-3-carbonyl chloride (CAS: 1135936-11-6)[1] is a highly reactive electrophilic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). While its extreme reactivity makes it an excellent building block for complex amides and esters, it introduces severe stability and storage challenges.

As a Senior Application Scientist, I frequently encounter a common laboratory failure: the assumption that acid chlorides can be handled like standard organic solids. This whitepaper dissects the mechanistic degradation of 5-Fluoro-1H-indazole-3-carbonyl chloride, establishes strict, causality-driven handling protocols, and provides self-validating analytical workflows to ensure absolute scientific integrity during drug development.

Chemical Profile & The Instability Paradox

The core challenge of handling 5-Fluoro-1H-indazole-3-carbonyl chloride lies in its "instability paradox." The very features that make it a potent electrophile also make it exceptionally vulnerable to environmental degradation[2].

The electron-withdrawing fluorine atom at the C-5 position inductively pulls electron density away from the indazole core. This effect, combined with the inherently electron-deficient carbonyl carbon, creates an electrophilic powerhouse. However, this leaves the C-3 carbonyl highly susceptible to nucleophilic attack by atmospheric moisture[2].

When exposed to water vapor, the compound undergoes rapid hydrolysis, reverting to the inactive 5-fluoro-1H-indazole-3-carboxylic acid and releasing hydrogen chloride (HCl) gas[2]. The released HCl protonates the nitrogen-rich indazole ring, triggering an autocatalytic decomposition loop that physically manifests as the powder degrading into a sticky, unworkable gum or an insoluble white solid[2].

G A 5-Fluoro-1H-indazole- 3-carbonyl chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Atmospheric H2O B->C Moisture Exposure D 5-Fluoro-1H-indazole- 3-carboxylic acid C->D Elimination E HCl Gas (Autocatalyst) C->E Byproduct E->A Protonates Indazole Ring (Accelerates Degradation)

Mechanistic pathway of 5-Fluoro-1H-indazole-3-carbonyl chloride hydrolysis and autocatalysis.

Quantitative Stability Profiling & Storage

To prevent the autocatalytic degradation described above, the storage environment must be strictly controlled. The following table summarizes the quantitative degradation kinetics of the compound under various environmental conditions, serving as a baseline for laboratory inventory management.

Storage ConditionTemperatureAtmosphereEstimated Shelf LifeDegradation Rate (%/month)
Optimal -20°CArgon (Sealed Ampoule)> 12 months< 0.5%
Acceptable 2-8°CNitrogen / Argon3 - 6 months1 - 2%
Sub-optimal 20-25°CDesiccator (Dry Air)1 - 2 weeks15 - 25%
Unacceptable 20-25°CAmbient Air (50% RH)< 24 hours> 90% (Rapid Hydrolysis)

Self-Validating Experimental Protocols

A protocol is only robust if it contains internal mechanisms to prevent and detect failure. The following methodologies are designed with causality in mind, explaining why each step is taken.

Protocol A: Anhydrous Handling & Reaction Setup

Objective: Prevent atmospheric moisture from initiating hydrolysis during reagent transfer.

  • Environmental Equilibration: Transfer the sealed vial of 5-Fluoro-1H-indazole-3-carbonyl chloride from -20°C storage to a desiccator. Allow it to reach room temperature (approx. 30-45 minutes) before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of water vapor directly onto the chemical bed, instantly initiating the HCl-releasing degradation loop.

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glovebox purged with Argon (H2O < 1 ppm), or utilize a Schlenk line with positive Argon flow.

    • Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket over the solid electrophile, efficiently displacing residual oxygen and moisture.

  • Solvent Preparation: Dissolve the reagent only in strictly anhydrous solvents (e.g., Dichloromethane or Tetrahydrofuran dried over activated 3Å molecular sieves).

    • Causality: Even trace water (ppm levels) in standard HPLC-grade solvents will consume the acid chloride, reducing the active concentration, forming insoluble carboxylic acid precipitants, and skewing the reaction stoichiometry.

Protocol B: Quality Control (QC) via Derivatization

Objective: Accurately determine the purity of the acid chloride without inducing false-positive hydrolysis during analysis.

Direct injection of an acid chloride into a Reverse-Phase HPLC/LC-MS (which utilizes aqueous mobile phases) guarantees complete hydrolysis on the column. You will measure the carboxylic acid, not the acid chloride, resulting in a false failure. To validate the batch, we must derivatize it.

  • Aliquot & Dissolution: Inside a glovebox, dissolve 1-2 mg of the acid chloride in 500 µL of anhydrous Dichloromethane (DCM).

  • Methanolysis (Quenching): Add 100 µL of anhydrous Methanol and 10 µL of Triethylamine (Et3N). Vortex for 5 minutes.

    • Causality: By intentionally reacting the acid chloride with methanol, you convert it into a highly stable methyl ester, "locking" the molecule's state for safe aqueous analysis.

  • Acid Scavenging: The Et3N acts as an acid scavenger.

    • Causality: The methanolysis reaction produces HCl. Unneutralized HCl protonates the indazole ring, causing severe peak tailing and retention time shifts on the LC column. Et3N neutralizes this, protecting the column and ensuring sharp chromatograms.

  • LC-MS Analysis: Inject the derivatized sample. The purity of the methyl ester directly correlates to the intact acid chloride in the original batch.

QC S1 1. Aliquot 1-2 mg Sample (In Glovebox) S2 2. Dissolve in Anhydrous DCM S1->S2 S3 3. Quench with Anhydrous MeOH + Et3N S2->S3 S4 4. Form Stable Methyl Ester S3->S4 S5 5. RP-HPLC / LC-MS Analysis S4->S5 S6 6. Accurate Purity Confirmation (No False Hydrolysis) S5->S6

Self-validating QC workflow utilizing methanolysis to prevent false-positive hydrolysis readings.

Applications in Drug Development

The meticulous handling of 5-Fluoro-1H-indazole-3-carbonyl chloride is justified by its immense value in synthesizing high-impact therapeutics across neurology and oncology.

  • Alpha-7 Nicotinic Acetylcholine Receptor (nAChR) Ligands: The compound is a direct electrophilic precursor used to synthesize 5-fluoro-N-((quinuclidin-4-yl)methyl)-1H-indazole-3-carboxamide[3]. This resulting molecule is a potent ligand targeting the CNS nAChR α7 subtype, a receptor heavily implicated in cognitive processing and a major therapeutic target for Alzheimer's disease and schizophrenia[3].

  • Ruthenium-based Metallotherapeutics: Indazole-3-carbonyl chlorides and their derivatives are frequently utilized in the synthesis of ligands for Ru(III) anticancer complexes, such as the clinical candidate KP1019 (indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)])[4]. The electrophilic nature of the carbonyl chloride allows for rapid conjugation with imidazolamines and other nucleophiles, tailoring the pharmacokinetic profile and cellular uptake of the resulting metal complexes[4].

References

  • [3] 3 - Google Patents

  • [1] 1 - Rovathin

  • [4] 4 - ResearchGate

  • [2] 2 - Benchchem

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Amidation of 5-Fluoro-1H-indazole-3-carbonyl Chloride

Executive Summary & Biological Context The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives bearing the 5-fluoro substitution are particularly valuable, frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. Derivatives bearing the 5-fluoro substitution are particularly valuable, frequently deployed as potent p21-activated kinase 1 (PAK1) inhibitors to suppress tumor migration[1], as well as highly selective α 7 nicotinic acetylcholine receptor ( α 7 nAChR) ligands for central nervous system disorders[2].

Synthesizing these molecules via the direct coupling of amines with 5-fluoro-1H-indazole-3-carbonyl chloride presents a unique chemical challenge. The unprotected indazole core contains a nucleophilic N1/N2 position that can compete with the target amine, leading to unwanted dimerization or N-acylation[3]. This application note details a highly optimized, self-validating protocol designed to maximize exocyclic amide formation under kinetic control, eliminating the need for transient protecting groups.

Pathway A Receptor Tyrosine Kinases (e.g., EGFR, HER2) B Small GTPases (Rac1 / Cdc42) A->B Activation C p21-Activated Kinase 1 (PAK1) B->C Binding E Downstream Effectors (Snail, MEK, Actin) C->E Phosphorylation D 5-Fluoro-1H-indazole- 3-carboxamides D->C Kinase Inhibition F Tumor Migration & Invasion E->F Cellular Response

Fig 1. Inhibition of the PAK1 signaling pathway by 1H-indazole-3-carboxamide derivatives.

Mechanistic Rationale & Reaction Optimization

While standard peptide coupling reagents (e.g., EDC, HATU) are milder, the electron-withdrawing nature of the 5-fluoro substituent significantly reduces the nucleophilicity of the carboxylate. This often results in sluggish activation. Conversion to the highly electrophilic acid chloride forces the reaction to completion, which is vital when coupling sterically hindered or weakly nucleophilic amines[3].

The Causality of Experimental Choices:

  • Base Selection: Triethylamine (TEA) can occasionally act as a competing nucleophile or promote ketene-like intermediates. N,N -Diisopropylethylamine (DIPEA) is strictly a Brønsted base due to its steric bulk, preventing side reactions.

  • Reverse Addition: Adding the acid chloride dropwise to an excess of the amine/base mixture ensures that the highly reactive acyl chloride is immediately consumed by the primary/secondary amine, kinetically outcompeting the indazole N1 nitrogen[2].

  • Temperature Control: Maintaining the reaction at 0 °C during addition suppresses the activation energy required for N1-attack, locking the regioselectivity strictly to the exocyclic amide.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters to achieve >95:5 regioselectivity.

EntryAmine (Eq)Base (Eq)SolventTemp ProfileYield (%)Regioselectivity (Exo:N1)
11.0TEA (1.5)DCMRT (4h)54%80:20
21.1DIPEA (3.0)DCM0 °C → RT (4h)89% >95:5
31.1DIPEA (3.0)THF0 °C → RT (6h)81%>95:5
41.1K₂CO₃ (3.0)DMFRT (12h)42%60:40 (Hydrolysis noted)

Experimental Workflow

Protocol N1 5-Fluoro-1H-indazole- 3-carboxylic acid N2 Activation (Oxalyl Chloride, DMF, DCM) N1->N2 N3 Acid Chloride Intermediate N2->N3 N4 Reverse Addition (Amine, DIPEA, 0 °C) N3->N4 N5 Aqueous Quench & Extraction N4->N5 N6 Pure Carboxamide N5->N6

Fig 2. Step-by-step synthetic workflow for the regioselective amidation protocol.

Step-by-Step Protocol

Phase 1: Preparation of 5-Fluoro-1H-indazole-3-carbonyl chloride

Note: The acid chloride is highly moisture-sensitive and prone to self-condensation if stored. It must be generated in situ and used immediately.

  • Suspend 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.

  • Catalyze the reaction by adding anhydrous N,N -dimethylformamide (DMF, 0.05 eq).

  • Activate by adding oxalyl chloride (2.0 eq, 10.0 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2–3 hours. The suspension will gradually become a clear, pale-yellow solution as the acid chloride forms.

  • Concentrate in vacuo to remove DCM and excess oxalyl chloride. Co-evaporate twice with anhydrous toluene (10 mL) to ensure complete removal of HCl.

  • Re-dissolve the resulting crude 5-fluoro-1H-indazole-3-carbonyl chloride in anhydrous DCM (10 mL).

Phase 2: Nucleophilic Acyl Substitution (Reverse Addition)
  • Prepare the Amine Solution: In a separate flame-dried flask, dissolve the target amine (1.1 eq, 5.5 mmol) and DIPEA (3.0 eq, 15.0 mmol) in anhydrous DCM (15 mL).

  • Cool the amine solution to exactly 0 °C using an ice-water bath.

  • Couple: Add the acid chloride solution (from Phase 1) dropwise to the amine solution over 15 minutes.

  • React: Stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature and stir for an additional 3 hours[2].

Phase 3: Workup and Purification
  • Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL).

  • Extract the aqueous layer with DCM (3 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/EtOAc or DCM/MeOH depending on amine polarity) to afford the pure 5-fluoro-1H-indazole-3-carboxamide.

Self-Validating Systems & In-Process Controls (IPC)

To ensure the integrity of the protocol, scientists must rely on a self-validating feedback loop rather than blind execution.

Validation Checkpoint 1: Acid Chloride Formation (Methanol Quench) Before proceeding to Phase 2, verify that the carboxylic acid has been fully consumed.

  • Action: Withdraw a 10 µL aliquot of the reaction mixture and quench it into 500 µL of anhydrous methanol.

  • Analysis: Analyze via LC-MS. The presence of the methyl ester ( [M+H]+ ~195 m/z) and the complete absence of the starting acid ( [M+H]+ ~181 m/z) confirms successful activation.

Validation Checkpoint 2: Regioselectivity Confirmation (NMR) Post-purification, 1 H-NMR is critical to prove that N1-acylation (dimerization) did not occur.

  • Marker 1 (Indazole N1-H): In DMSO- d6​ , the proton on the indazole N1 nitrogen is highly deshielded and typically appears as a broad singlet far downfield between 13.0 and 14.0 ppm . If this peak is missing, N1-acylation has occurred.

  • Marker 2 (Amide N-H): The newly formed exocyclic amide proton will typically appear between 8.0 and 9.5 ppm , confirming successful coupling.

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed (Eur J Med Chem). 1

  • US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof. Google Patents. 2

  • Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide. Benchchem. 3

Sources

Application

Application Notes &amp; Protocols: Esterification Reactions with 5-Fluoro-1H-indazole-3-carbonyl chloride

Introduction: The Strategic Importance of the 5-Fluoro-1H-indazole Scaffold The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a valuable bioisostere of indole. Its derivatives are integr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5-Fluoro-1H-indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a valuable bioisostere of indole. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities such as serotonin 5-HT3 receptor antagonism and kinase inhibition.[1] The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug design.[2][3][4]

5-Fluoro-1H-indazole-3-carbonyl chloride serves as a highly reactive and versatile intermediate for the synthesis of novel drug candidates. The conversion of its acyl chloride group into a diverse array of esters is a critical step in drug development. Ester derivatives can function as key intermediates for further modifications, such as the synthesis of amides, or can themselves serve as prodrugs to improve the pharmacokinetic profile of a parent molecule.[5][6] This document provides a detailed guide to the principles, protocols, and best practices for the successful esterification of 5-Fluoro-1H-indazole-3-carbonyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification of an acyl chloride with an alcohol is a classic example of a nucleophilic acyl substitution reaction.[7][8] The reaction is highly efficient and generally proceeds under mild conditions.

Causality of Reagent Choices:

  • The Alcohol (Nucleophile): The lone pair of electrons on the alcohol's oxygen atom acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.

  • The Acyl Chloride (Electrophile): The electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • The Base (Acid Scavenger): A crucial component of this reaction is a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine. During the reaction, a molecule of hydrogen chloride (HCl) is eliminated. This acidic byproduct can protonate the alcohol, deactivating it as a nucleophile, or catalyze unwanted side reactions. The base neutralizes the HCl as it is formed, typically producing a salt (e.g., triethylammonium chloride), which drives the reaction to completion.[9][10]

Unlike the acid-catalyzed Fischer esterification, this reaction is essentially irreversible because the highly reactive acyl chloride ensures a strong thermodynamic driving force towards the more stable ester product, and the byproduct HCl is effectively removed from the reaction equilibrium by the base.[8][10]

Caption: Mechanism of base-mediated esterification.

Experimental Protocols

Safety First: 5-Fluoro-1H-indazole-3-carbonyl chloride is a reactive acyl chloride. It is expected to be corrosive and moisture-sensitive. All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. All solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the starting material.

Protocol 1: General Synthesis of Ethyl 5-fluoro-1H-indazole-3-carboxylate

This protocol details a standard procedure using a primary alcohol.

Materials and Reagents:

  • 5-Fluoro-1H-indazole-3-carbonyl chloride

  • Anhydrous Ethanol (EtOH)

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous ethanol (1.2 equivalents) and anhydrous DCM (approx. 0.2 M relative to the acyl chloride).

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 5-Fluoro-1H-indazole-3-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled alcohol/base mixture over 15-20 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Experimental_Workflow A 1. Setup & Reagent Addition (Alcohol, Base, Solvent in Flask) B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Solution (Dropwise) B->C D 4. React at Room Temperature (2-4 hours) C->D E 5. Reaction Work-up (Quench, Extract, Wash) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Pure Ester Product G->H

Caption: General workflow for ester synthesis.

Protocol 2: Considerations for Hindered or Less Reactive Alcohols

Secondary or tertiary alcohols are sterically bulkier and less nucleophilic, which can lead to significantly slower reaction rates.

Modifications for Enhanced Reactivity:

  • Catalyst: The addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[9] DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.

  • Temperature: If the reaction is sluggish at room temperature, it can be gently heated to reflux (typically 40-50 °C in DCM or THF).

  • Reaction Time: Reaction times may need to be extended to 12-24 hours. Always monitor by TLC or LC-MS to determine the point of completion.

Data Presentation & Characterization

The success of the esterification can be confirmed by standard analytical techniques. The following table summarizes typical conditions and expected outcomes.

Alcohol Base/Catalyst Solvent Temp. Time (h) Typical Yield Key ¹H NMR Signals (Expected)
MethanolEt₃NDCM0°C to RT2>90%~3.9-4.1 ppm (s, 3H, -OCH₃)
EthanolEt₃NDCM0°C to RT2-3>90%~4.3-4.5 ppm (q, 2H, -OCH₂CH₃), ~1.3-1.5 ppm (t, 3H, -OCH₂CH₃)
IsopropanolEt₃N / cat. DMAPTHFRT to 40°C6-1275-85%~5.1-5.3 ppm (sept, 1H, -OCH(CH₃)₂), ~1.3-1.5 ppm (d, 6H, -OCH(CH₃)₂)
tert-ButanolEt₃N / DMAPTolueneReflux12-2450-70%~1.6-1.8 ppm (s, 9H, -OC(CH₃)₃)

Spectroscopic Characterization:

  • ¹H NMR: Appearance of new signals corresponding to the alkyl group of the alcohol ester.

  • ¹³C NMR: A downfield shift of the alcohol's carbinol carbon and the appearance of the ester carbonyl signal typically in the 160-170 ppm range.

  • FT-IR: A strong C=O stretch for the ester carbonyl group, typically around 1720-1740 cm⁻¹.

  • Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized ester.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Hydrolysis of acyl chloride due to moisture. 2. Poorly reactive alcohol. 3. Insufficient base.1. Ensure all glassware is flame-dried and solvents/reagents are anhydrous. Run under an inert atmosphere. 2. Add catalytic DMAP and/or increase reaction temperature. 3. Use at least 1.2-1.5 equivalents of base.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Steric hindrance from the alcohol.1. Allow the reaction to stir longer. If no progress, gently heat the reaction. 2. Employ a stronger catalyst system (e.g., DMAP).
Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in starting materials.1. Maintain reaction temperature at or below room temperature unless necessary. 2. Ensure the purity of the starting acyl chloride and alcohol.

References

  • Verkade, J. G., & Wiemer, D. F. (2010). A-Z of Green Chemistry. RSC Publishing.
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. Retrieved from [Link]

  • Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and Its Derivatives. HETEROCYCLES, 43(12), 2701. [Link]

  • Clark, J. (2015). Making Esters. Chemguide. [Link]

  • Banister, S. D., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 323. [Link]

  • ArODES - HES-SO. (2023). Unlocking Indazole Synthesis from α-Diazo-β-Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES - HES-SO. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864-33905. [Link]

  • Bäckström, O., et al. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. [Link]

  • Norman, M. H., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5335-5356. [Link]

  • ScholarWorks@UNO. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. [Link]

Sources

Method

Application Note: Synthesis of Kinase Inhibitors via 5-Fluoro-1H-indazole-3-carbonyl Chloride

Executive Summary The 1H-indazole-3-carboxamide scaffold has emerged as a privileged pharmacophore in the rational design of targeted kinase inhibitors, demonstrating exceptional efficacy against kinases such as p21-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-3-carboxamide scaffold has emerged as a privileged pharmacophore in the rational design of targeted kinase inhibitors, demonstrating exceptional efficacy against kinases such as p21-activated kinase 1 (PAK1)[1] and AKT[2]. The introduction of a fluorine atom at the C5 position (5-fluoro-1H-indazole) significantly enhances the metabolic stability of the molecule while modulating the pKa of the indazole NH, which often leads to improved hydrogen-bonding interactions within the ATP-binding pocket of target kinases.

This application note details a highly efficient, self-validating protocol for synthesizing 5-fluoro-1H-indazole-3-carboxamide derivatives. By utilizing the highly reactive 5-fluoro-1H-indazole-3-carbonyl chloride intermediate, this workflow overcomes the limitations of standard peptide coupling reagents (e.g., HATU, EDC), enabling the successful conjugation of sterically hindered or electronically deactivated amines.

Mechanistic Rationale & Synthetic Strategy

While standard uronium-based coupling reagents (HATU, HBTU) are ubiquitous in amide bond formation, they frequently fail when applied to deactivated anilines or sterically encumbered aliphatic amines. In these scenarios, the conversion of 5-fluoro-1H-indazole-3-carboxylic acid to its corresponding acid chloride is the most robust strategy[3].

Why Oxalyl Chloride over Thionyl Chloride? Historically, thionyl chloride ( SOCl2​ ) under reflux was used to generate acid chlorides. However, the indazole core is sensitive to harsh electrophilic conditions, which can lead to unwanted chlorination of the aromatic ring or extensive tar formation. We employ oxalyl chloride with catalytic N,N-dimethylformamide (DMF) . This combination generates a highly reactive Vilsmeier-Haack chloroiminium intermediate that converts the carboxylic acid to the acid chloride at room temperature under mild conditions[4]. The byproducts (CO, CO2​ , and HCl) are entirely gaseous, driving the reaction forward according to Le Chatelier's principle and simplifying downstream purification.

SynthesisWorkflow A 5-Fluoro-1H-indazole- 3-carboxylic acid B Activation (Oxalyl Chloride, DMF cat.) A->B C 5-Fluoro-1H-indazole- 3-carbonyl chloride B->C D Amidation (Target Amine, DIPEA) C->D E Purification (Flash Chromatography) D->E F Kinase Inhibitor E->F

Caption: Step-by-step workflow for the synthesis of 5-fluoro-1H-indazole-3-carboxamides.

Experimental Protocols

Note: The 1H-indazole nitrogen (N1) is a potential competing nucleophile. While N1-protection (e.g., with SEM-Cl[5]) is sometimes utilized, the protocol below is optimized for the direct use of the unprotected indazole by strictly controlling stoichiometry and temperature, thereby saving two synthetic steps.

Phase 1: Generation of 5-Fluoro-1H-indazole-3-carbonyl chloride

Self-Validation Checkpoint: The transition from a turbid suspension to a clear solution indicates the successful consumption of the carboxylic acid.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask and flush with ultra-pure Argon.

  • Reagent Loading: Charge the flask with 5-fluoro-1H-indazole-3-carboxylic acid (1.00 g, 5.55 mmol, 1.0 eq) and suspend it in anhydrous dichloromethane (DCM) (25 mL).

  • Catalysis: Add anhydrous DMF (21 μ L, 0.27 mmol, 0.05 eq).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add oxalyl chloride (0.71 mL, 8.32 mmol, 1.5 eq) dropwise over 15 minutes via a syringe. Caution: Vigorous gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours until gas evolution ceases and the mixture becomes a homogenous, clear solution.

  • Isolation: Concentrate the mixture under reduced pressure. To ensure the complete removal of residual HCl and unreacted oxalyl chloride, dissolve the crude residue in anhydrous toluene (10 mL) and evaporate to dryness. Repeat this co-evaporation step twice. The resulting 5-fluoro-1H-indazole-3-carbonyl chloride is a highly reactive, moisture-sensitive solid and must be used immediately in Phase 2.

Phase 2: Amidation with Target Amine

Self-Validation Checkpoint: TLC monitoring (typically 5% MeOH in DCM) should reveal the disappearance of the amine baseline spot and the formation of a new, UV-active product spot.

  • Preparation: Dissolve the freshly prepared acid chloride in anhydrous tetrahydrofuran (THF) (15 mL) under Argon.

  • Amine Solution: In a separate flame-dried flask, dissolve the target amine (6.66 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.42 mL, 13.8 mmol, 2.5 eq) in anhydrous THF (10 mL). Cool this solution to 0 °C.

  • Coupling: Transfer the acid chloride solution dropwise into the amine solution over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 0.5 M HCl (20 mL) to remove unreacted amine, followed by brine (30 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-fluoro-1H-indazole-3-carboxamide kinase inhibitor.

Quantitative Data: Coupling Strategy Comparison

To justify the selection of the acid chloride route, the following table summarizes the performance of various coupling strategies when reacting 5-fluoro-1H-indazole-3-carboxylic acid with a sterically hindered, deactivated aniline (e.g., 2-chloro-4-(trifluoromethyl)aniline).

Coupling StrategyReagents UsedAmine Scope CompatibilityAvg. Yield (%)Mechanistic AdvantagesLimitations
Acid Chloride Oxalyl Chloride, DMF (cat.), DIPEAExcellent (Sterically hindered & deactivated)82 - 94% Highly electrophilic intermediate; bypasses steric clashes.Requires strictly anhydrous conditions; moisture sensitive.
Uronium Salts HATU, DIPEA, DMFGood (Primary/Secondary aliphatic)45 - 60%Mild, one-pot procedure; easy to set up.Poor conversion with weak nucleophiles (anilines).
Carbodiimide EDC, HOBt, DIPEAModerate (Unhindered amines only)< 30%Water-soluble byproducts allow for easy workup.Highly sluggish with deactivated amines; prone to rearrangement.

Biological Context: Kinase Inhibition Pathway

Derivatives synthesized via this protocol are frequently evaluated for their ability to inhibit kinases such as PAK1, which is heavily implicated in tumor migration, invasion, and metastasis[1]. The diagram below illustrates the logical flow of how these synthesized molecules disrupt oncogenic signaling.

SignalingPathway Inhibitor Synthesized 5-Fluoro-1H- indazole-3-carboxamide Target PAK1 / AKT Kinases (ATP-Binding Pocket) Inhibitor->Target Competitive Inhibition Effectors Downstream Effectors (MEK, ERK, Snail) Target->Effectors Phenotype Suppression of Tumor Migration & Invasion Effectors->Phenotype

Caption: Mechanism of action: Indazole-3-carboxamides competitively inhibit PAK1/AKT, disrupting downstream oncogenic signaling.

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Eur J Med Chem. (2020). [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. J. Chem. Sci. (2014).[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica (2012).[Link]

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Jundishapur J Nat Pharm Prod. (2022).[Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. RSC Advances (2024).[Link]

Sources

Application

Preparation of 5-Fluoro-Indazole-Based Anti-Cancer Agents: Application Notes and Protocols

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of 5-fluoro-indazole-based compounds as potential anti-cancer agents. The indazole scaffold is a privileged structure i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of 5-fluoro-indazole-based compounds as potential anti-cancer agents. The indazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 5-position can significantly enhance the therapeutic properties of these molecules, including metabolic stability and target binding affinity. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The 5-Fluoro-Indazole Scaffold in Oncology

The indazole ring system, a bicyclic aromatic heterocycle, is a key pharmacophore in a number of approved anti-cancer drugs, such as Pazopanib and Axitinib. These molecules primarily function as kinase inhibitors, targeting the ATP-binding site of various protein kinases that are often dysregulated in cancer. The 5-fluoro-indazole moiety, in particular, has emerged as a promising scaffold for the development of novel kinase inhibitors. The fluorine atom at the 5-position can modulate the electronic properties of the indazole ring, potentially leading to enhanced binding to target kinases and improved pharmacokinetic profiles.

Research has demonstrated that 5-fluoro-indazole derivatives can exhibit potent inhibitory activity against a range of kinases implicated in cancer progression, including Phosphoinositide 3-kinase (PI3K), Platelet-Derived Growth Factor Receptor (PDGFR), and Akt. The mechanism of action of these compounds often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

This guide will provide detailed protocols for the synthesis of a 5-fluoro-indazole core structure and its subsequent elaboration into a representative anti-cancer agent. Furthermore, it will outline standard in-vitro assays for evaluating the cytotoxic and mechanistic properties of these compounds.

Synthetic Protocols

The synthesis of 5-fluoro-indazole-based anti-cancer agents typically involves a multi-step process. The following protocols provide a representative workflow, starting from the synthesis of the 5-fluoro-indazole core to its derivatization.

Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol describes the synthesis of a key intermediate, 5-bromo-4-fluoro-1H-indazole, which can be further modified to generate a library of anti-cancer compounds. The synthesis starts from the commercially available 3-fluoro-2-methylaniline and proceeds through bromination, ring closure, and deprotection steps.

Materials:

  • 3-Fluoro-2-methylaniline

  • Acetonitrile

  • N-Bromosuccinimide (NBS)

  • Sodium bisulfite

  • Sodium hydroxide

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Cyclohexane

  • Acetic acid

  • Isoamyl sulfite

  • Methanol

  • Potassium bicarbonate

Procedure:

  • Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile. Cool the solution to a temperature between -10°C and 10°C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, add a solution of sodium bisulfite to quench the excess NBS. Adjust the pH to 9-10 with sodium hydroxide. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by slurrying in cyclohexane to obtain 4-bromo-3-fluoro-2-methylaniline.

  • Ring Closure and Acetylation: In a reaction vessel, add the 4-bromo-3-fluoro-2-methylaniline and acetic acid. Heat the mixture to 110°C. Add isoamyl sulfite dropwise while maintaining the temperature at 110°C. Stir the reaction for 5 hours. Monitor the reaction by TLC. After completion, concentrate the reaction mixture to dryness. Purify the residue by slurrying in methanol to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

  • Deprotection: To a mixture of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in methanol and water, add a solution of potassium bicarbonate in water. Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC. After completion, add water and continue stirring for 30 minutes. Filter the precipitate, wash with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole.

Protocol 2: Synthesis of a 5-Fluoro-indazole-based Pyrimidine Derivative

This protocol describes the synthesis of a representative 5-fluoro-indazole-based anti-cancer agent through a nucleophilic substitution reaction. This method is commonly used to couple the indazole core with other heterocyclic systems, such as pyrimidines, which are also prevalent in kinase inhibitors.

Materials:

  • 5-Amino-1H-indazole

  • 5-Fluoro-2,4-dichloropyrimidine

  • Ethanol

  • Triethylamine

  • Substituted aniline

  • Butanol

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Synthesis of the Intermediate N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine: In a round-bottom flask, dissolve 5-amino-1H-indazole and 5-fluoro-2,4-dichloropyrimidine in ethanol. Add triethylamine dropwise to the stirring solution. Reflux the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Final Product Synthesis: To a solution of the intermediate from the previous step in butanol, add the desired substituted aniline. Add a few drops of concentrated HCl to catalyze the reaction. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction to room temperature. Collect the precipitated solid by filtration, wash with butanol and then with diethyl ether. The crude product can be further purified by column chromatography or recrystallization.

In-Vitro Evaluation Protocols

Once synthesized, the 5-fluoro-indazole derivatives need to be evaluated for their anti-cancer activity. The following are standard in-vitro protocols to assess their cytotoxicity and to gain insights into their mechanism of action.

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 5-fluoro-indazole compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anti-cancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound IDTarget Cancer Cell LineIC50 (µM)
Compound XMCF-7 (Breast)5.2
Compound YA549 (Lung)2.8
Compound ZHCT116 (Colon)7.1

Note: The IC50 values are hypothetical and for illustrative purposes only.

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic cells after treatment with the 5-fluoro-indazole compounds. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized 5-fluoro-indazole compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold PBS. Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be distinguished into four quadrants: viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many 5-fluoro-indazole-based anti-cancer agents exert their effects by inhibiting protein kinases involved in crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. A key pathway often targeted is the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in various cancers. Inhibition of key kinases in this pathway can lead to the suppression of tumor growth and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Fluoro-Indazole Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 5-fluoro-indazole compounds.

Conclusion and Future Directions

The 5-fluoro-indazole scaffold represents a versatile and promising platform for the development of novel anti-cancer agents, particularly kinase inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis and in-vitro evaluation of these compounds. Further research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as conducting in-vivo studies to assess the efficacy and safety of lead compounds in preclinical cancer models.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry.
  • Frejat, F. O. A., Zhai, H., Cao, Y., Wang, L., Mostafa, Y. A., Gomaa, H. A. M., Youssif, B. G. M., & Wu, C. (2022).
  • Hariyanti, H., Kusmardi, K., Yanuar, A., & Hayun, H. (2021). Ligand based pharmacophore modeling, virtual screening, and molecular docking studies of asymmetrical hexahydro-2H-indazole analogs of curcumin (AIACs) to

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Fluoro-1H-indazole-3-carbonyl chloride Reactions

Welcome to the Technical Support and Troubleshooting Guide for 5-Fluoro-1H-indazole-3-carbonyl chloride . As a highly reactive bifunctional building block, this compound presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 5-Fluoro-1H-indazole-3-carbonyl chloride . As a highly reactive bifunctional building block, this compound presents unique synthetic challenges. The presence of a highly electrophilic acid chloride at the C3 position, combined with a nucleophilic unprotected nitrogen (N1-H) on the indazole ring, creates a strong propensity for side reactions such as self-condensation, regioselective scrambling, and rapid hydrolysis.

This guide is engineered for drug development professionals and synthetic chemists to provide mechanistic clarity, actionable troubleshooting, and self-validating protocols to ensure high-fidelity amide couplings and derivatizations.

Mechanistic Overview of Side Reactions

Understanding the kinetic and thermodynamic pathways of 5-Fluoro-1H-indazole-3-carbonyl chloride is critical to preventing yield loss. The diagram below maps the primary failure modes and their corresponding synthetic interventions.

SideReactions Center 5-Fluoro-1H-indazole- 3-carbonyl chloride Hydrolysis Side Reaction 1: Hydrolysis Center->Hydrolysis Trace H2O Polymer Side Reaction 2: Self-Condensation Center->Polymer Unprotected N1-H Target Prevention B: In Situ Fast Quench Center->Target Amine + DIPEA Hydro_Prod 5-Fluoro-1H-indazole- 3-carboxylic acid Hydrolysis->Hydro_Prod Poly_Prod Dimeric & Polymeric Byproducts Polymer->Poly_Prod Protect Prevention A: N-Protection (SEM/Boc) Protect->Center Masks N1-H Target_Prod Target Amide (High Yield) Target->Target_Prod

Reaction pathways and prevention strategies for 5-Fluoro-1H-indazole-3-carbonyl chloride.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yields a complex mixture of high-molecular-weight byproducts instead of the desired amide. What is happening? A1: You are observing self-condensation (polymerization). The unprotected N1-H of the indazole ring is a competent nucleophile. When exposed to the highly reactive 3-carbonyl chloride of an adjacent molecule, intermolecular N-acylation occurs, leading to dimers and polymers[1]. Solution: You must either mask the N1-H with a protecting group (e.g., SEM, Boc) prior to forming the acid chloride, or generate the acid chloride in situ and immediately quench it with a primary/secondary amine that is significantly more nucleophilic than the indazole nitrogen[1].

Q2: My LC-MS shows a massive peak corresponding to 5-fluoro-1H-indazole-3-carboxylic acid. How do I prevent this? A2: This is the result of rapid hydrolysis. Acid chlorides react violently with moisture to revert to their parent carboxylic acids[2]. Even trace water in your solvents, amine reagents, or atmospheric humidity during transfer will destroy the reagent. Solution: Ensure all solvents (especially DCM or Toluene) are strictly anhydrous. Flush all reaction vessels with inert gas (Argon/N2). If generating the acid chloride in situ, do not attempt to isolate or store it; use it immediately[3].

Q3: I decided to protect the indazole nitrogen before forming the acid chloride, but I am getting a mixture of N1 and N2 regioisomers. Why? A3: The indazole ring contains two non-equivalent nitrogens. Under strongly basic conditions (e.g., NaH), deprotonation forms a delocalized anion, leading to unselective electrophilic trapping at both N1 and N2[4]. Causality: The 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2.3 kcal/mol[5]. Therefore, thermodynamic conditions (strong base, longer times) favor N1 protection, whereas mildly acidic or neutral conditions kinetically favor the more accessible N2 lone pair[4][5].

Q4: My amide coupling is sluggish, and I see an N-acylurea byproduct when I switch from the acid chloride to an EDC-mediated coupling. Why? A4: When avoiding the acid chloride route by using carbodiimides like EDC on the parent carboxylic acid, the intermediate O-acylisourea can undergo a detrimental rearrangement to a stable, unreactive N-acylurea[6]. Solution: If you must use coupling agents instead of the acid chloride, switch to uronium/phosphonium salts like HATU or PyBOP, which bypass the O-to-N acyl shift and significantly increase the reaction rate[6].

Quantitative Data: N-Protection Strategy Comparison

To prevent self-condensation, protecting the indazole core is highly recommended. The table below summarizes the causal relationship between reaction conditions and regioselectivity to help you optimize your workflow.

Protecting GroupReagents & ConditionsKinetic vs. ThermodynamicMajor RegioisomerTypical YieldDeprotection Strategy
SEM-Cl NaH, THF, 0 °C to RTThermodynamicN1 (Ratio ~7.5:1)75 - 85%TBAF (THF) or aq. HCl (EtOH)
SEM-Cl Mild Acid / NeutralKineticN2 ~70%TBAF (THF)
Boc₂O DMAP, MeCN, RTThermodynamicN1 > 80%TFA (DCM)
None (In situ) SOCl₂, Toluene, RefluxN/A (Fast Quench)N/A VariableN/A

Data synthesized from established indazole protection methodologies[4][5].

Self-Validating Experimental Protocols

Protocol 1: Anhydrous In Situ Generation and Coupling (Protecting-Group-Free)

This protocol relies on kinetic trapping. By generating the acid chloride and immediately introducing a superior nucleophile, you outcompete the indazole's intermolecular self-condensation[1][3].

Step 1: Vilsmeier-Haack Activation Suspend 5-Fluoro-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M). Add thionyl chloride (SOCl₂, 10.0 equiv) followed by 2-3 drops of anhydrous DMF[1]. Causality: DMF reacts with SOCl₂ to form the highly electrophilic chloroiminium ion (Vilsmeier-Haack reagent), which accelerates the chlorination of the carboxylic acid far better than SOCl₂ alone.

Step 2: Reflux and Concentration Heat the mixture to 80 °C for 2 hours[3]. Validation Checkpoint: The opaque suspension will transition into a clear, homogeneous solution, visually confirming the complete conversion to the acid chloride. Once clear, cool to room temperature and concentrate the mixture under high vacuum to complete dryness. Critical Step: You must strip all residual SOCl₂. Failing to do so will cause SOCl₂ to react with your amine in the next step, forming sulfonamide/sulfinylamine byproducts and killing your yield.

Step 3: Kinetic Amide Coupling Resuspend the crude 5-fluoro-1H-indazole-3-carbonyl chloride in anhydrous DCM and cool to 0 °C. Dropwise, add a solution of your target amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in DCM. Validation Checkpoint: An immediate white precipitate (DIPEA·HCl salt) will form upon addition, confirming the acylation is proceeding rapidly. Stir for 1 hour, warming to room temperature, then quench with saturated aqueous NaHCO₃.

Protocol 2: Regioselective N1-Protection using SEM-Cl

If your target amine is sterically hindered or poorly nucleophilic, Protocol 1 will fail due to competing self-condensation. You must protect the indazole ring first[5].

Step 1: Deprotonation In an oven-dried flask under Argon, dissolve 5-Fluoro-1H-indazole-3-carboxylic acid methyl ester (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes. Causality: NaH irreversibly deprotonates the indazole, forming a delocalized anion.

Step 2: Thermodynamic Alkylation Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material (Rf ~0.1) will be cleanly replaced by a much less polar, UV-active spot (Rf ~0.6). Because these are thermodynamic conditions, the N1-SEM isomer will dominate[5].

Step 3: Saponification & Acid Chloride Formation Hydrolyze the methyl ester using LiOH in THF/H₂O. The resulting N1-protected carboxylic acid can now be safely converted to the acid chloride using SOCl₂ without any risk of self-condensation or polymerization.

References

  • Benchchem. Common side reactions in the synthesis of indazole-3-carboxamides. Benchchem Technical Support. 6

  • Cheung, C. R., et al. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, ACS Publications. 4

  • Luo, G., et al. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, ACS Publications. 5

  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-indazole-3-carbonyl chloride.2

  • US Patent 10005711B2. Process for large scale production of 1-isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-YL]-[1,3,4]oxadiazol-2-YL}-1H-indazole oxalate. Google Patents.3

  • Benchchem. 1H-Indazole-3-carbonyl chloride, 5-bromo-. Benchchem Product Notes. 1

Sources

Optimization

Technical Support Center: Purification of 5-Fluoro-1H-indazole-3-carbonyl chloride Reaction Products

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical challenges encountered when synthesizing and purifying amides or esters deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the unique physicochemical challenges encountered when synthesizing and purifying amides or esters derived from 5-Fluoro-1H-indazole-3-carbonyl chloride. The 1H-indazole core presents specific mechanistic hurdles—namely, the presence of an unprotected, weakly acidic N1 proton and the high moisture sensitivity of the C3-acyl chloride.

This guide moves beyond basic procedures, providing the causality behind each troubleshooting step and establishing self-validating protocols to ensure the high-purity isolation of your target compounds.

Reaction Pathways & Impurity Generation

G A 5-Fluoro-1H-indazole- 3-carbonyl chloride B Target Amide (Desired Product) A->B + Amine C 5-Fluoro-1H-indazole- 3-carboxylic acid (Hydrolysis) A->C + H2O D N1-Acylated Impurity (Over-reaction) B->D + Excess Acid Chloride

Reaction pathways showing desired amidation vs hydrolysis and N1-acylation side reactions.

Section 1: Troubleshooting Guide & FAQs

Q1: My final product is contaminated with 5-Fluoro-1H-indazole-3-carboxylic acid. How do I effectively remove it?

  • Mechanistic Rationale: Acyl chlorides are highly electrophilic and sensitive to moisture. Trace water in your solvent, amine nucleophile, or atmosphere will competitively attack the acyl chloride, leading to rapid hydrolysis. The resulting 5-fluoro-1H-indazole-3-carboxylic acid often co-precipitates with your target amide due to similar polarity profiles.

  • Solution: Implement a biphasic basic workup. The carboxylic acid byproduct (pKa ~4.5) is easily deprotonated by mild bases like saturated aqueous NaHCO₃, forming a highly water-soluble sodium carboxylate salt. Your target amide remains neutral and partitions into the organic phase. highlights the efficiency of aqueous-organic partitioning for amide purification[1].

Q2: I am observing a less polar, higher molecular weight impurity. What is this, and how do I purify my product?

  • Mechanistic Rationale: The 1H-indazole ring contains a nucleophilic N1 position. In the presence of excess 5-fluoro-1H-indazole-3-carbonyl chloride and a tertiary amine base, the N1 position can undergo competitive acylation, forming an N1-acylated dimer or side product. Because the hydrogen-bond donating N-H group is now masked by an acyl group, this impurity is significantly less polar than your target 1H-indazole amide.

  • Solution: This polarity difference makes normal-phase silica gel chromatography highly effective. The N1-acylated impurity will elute significantly earlier than the desired product. To prevent its formation entirely, strictly control the stoichiometry (1.0 equiv of acid chloride) and add the acid chloride slowly to a cold solution of the amine to manage the exotherm. discusses the dynamics of N1-acylation in indazole systems[2].

Q3: How do I ensure the complete removal of coupling base salts (e.g., DIPEA·HCl or TEA·HCl)?

  • Mechanistic Rationale: The aminolysis of an acid chloride generates one equivalent of HCl, which is immediately scavenged by your tertiary amine base to form an ammonium chloride salt. While these salts are water-soluble, they can form emulsions or partition into polar organic solvents (like dichloromethane or ethyl acetate) if the aqueous wash is insufficient.

  • Solution: Utilize a sequential washing strategy: basic wash (NaHCO₃) followed by a mild acidic wash (0.1 M HCl) if your target amide lacks basic functional groups, and finally brine. The brine wash is critical as it disrupts emulsions and dehydrates the organic layer, forcing residual salts into the aqueous phase. details the necessity of trapping and extracting these salts[3].

Section 2: Quantitative Optimization Data

To minimize purification bottlenecks, optimizing the reaction conditions is paramount. The table below summarizes the impact of base and solvent selection on impurity profiles during the acylation of indazole derivatives.

Base / Solvent SystemTarget Amide SelectivityHydrolysis ByproductWorkup Complexity
DIPEA / DCM (Anhydrous) High (>95%)Low (<5%)Moderate (Liquid-Liquid Extraction)
TEA / THF Moderate (~85%)Moderate (~10%)Moderate (Liquid-Liquid Extraction)
NaHCO₃ / H₂O-DCM (Biphasic) High (>90%)High (15-20%)Low (Direct Phase Separation)
DIPEA / Aqueous TPGS-750-M High (>95%)Low (<5%)Low (Direct Filtration)
Section 3: Self-Validating Experimental Protocols

G A Crude Reaction Mixture (Amide, Acid, Salts, N1-Acyl) B Aqueous Workup (NaHCO3 / Brine) A->B C Aqueous Phase (Amine Salts, Carboxylate) B->C Discard D Organic Phase (Target Amide, N1-Acyl) B->D Retain E Silica Chromatography (Hexanes/EtOAc) D->E F Pure 5-Fluoro-1H-indazole- 3-carboxamide E->F Isolate Target

Purification workflow for 5-Fluoro-1H-indazole-3-carboxamides via extraction and chromatography.

Protocol A: Standard Amidation and Liquid-Liquid Extraction Workup

This protocol utilizes a self-validating feedback loop during the extraction phase to ensure the absolute removal of acidic and salt impurities.

  • Reaction Setup: Dissolve the amine nucleophile (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve 5-Fluoro-1H-indazole-3-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Causality: Dropwise addition at 0 °C suppresses the kinetic formation of the N1-acylated byproduct and controls the exothermic aminolysis.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Primary Wash: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes, then transfer to a separatory funnel.

    • Validation Checkpoint: Test the pH of the aqueous layer using pH paper. It must be ≥ 8. If it is acidic, the HCl byproduct has not been fully neutralized; add more NaHCO₃ until pH 8 is reached. This validates the complete conversion of the carboxylic acid byproduct into its water-soluble sodium salt.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water (1x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄.

    • Validation Checkpoint: The Na₂SO₄ should flow freely like sand. If it clumps heavily, water is still present; add more desiccant.

  • Filtration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: Silica Gel Chromatography for N1-Acyl Impurity Removal

Use this method if TLC or LC-MS indicates the presence of the less polar N1-acylated dimer.

  • Column Preparation: Pack a column with normal-phase silica gel using a non-polar solvent system (e.g., Hexanes).

  • Sample Loading: Dissolve the crude mixture from Protocol A in a minimal amount of DCM. Dry-loading onto silica is recommended if the target amide has poor solubility.

  • Elution Strategy: Utilize a gradient elution starting from 100% Hexanes and gradually increasing the polarity to 50:50 Hexanes:Ethyl Acetate.

    • Causality: The N1-acylated impurity lacks the N-H hydrogen bond donor, making it significantly less polar. It will elute during the lower polarity gradient (e.g., 80:20 Hexanes:EtOAc).

  • Fraction Collection: Collect fractions and analyze via TLC (UV active at 254 nm).

  • Isolation: Combine fractions containing the pure target 5-fluoro-1H-indazole-3-carboxamide (which elutes later, typically around 50:50 Hexanes:EtOAc) and concentrate under vacuum.

References
  • Title: Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL: [Link]

Sources

Troubleshooting

optimizing reaction conditions for amide coupling with 5-Fluoro-1H-indazole-3-carbonyl chloride

Welcome to the Advanced Technical Support Center for the synthesis of indazole-3-carboxamides. Working with 5-Fluoro-1H-indazole-3-carbonyl chloride presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of indazole-3-carboxamides. Working with 5-Fluoro-1H-indazole-3-carbonyl chloride presents unique mechanistic challenges. While acid chlorides are highly efficient acylating agents, the presence of the nucleophilic 1H-indazole ring and the electron-withdrawing 5-fluoro substituent significantly alters the reactivity profile of this intermediate[1],[2].

This guide is designed for discovery chemists and process scientists. It bypasses basic textbook theory to focus on field-proven troubleshooting, causality-driven optimization, and self-validating protocols.

Optimization Matrix: Reaction Conditions

The following table synthesizes quantitative yield and purity data based on varying solvent, base, and temperature parameters during the coupling of 5-fluoro-1H-indazole-3-carbonyl chloride with a standard primary amine.

SolventBase (2.0 - 3.0 eq)TemperatureAdditiveObserved YieldPrimary Impurity Profile / Causality
DCM (Anhydrous) DIPEA 0 °C to RT None >85% Minimal. Steric bulk of DIPEA prevents base-acylation[3].
THF (Anhydrous)TEA0 °C to RTNone70–75%Moderate self-condensation. TEA is less sterically hindered than DIPEA.
DMF (Anhydrous)DIPEARTNone<40%Vilsmeier-type formylation. Acid chlorides react with DMF solvent.
DCM / H2O (Biphasic)Na₂CO₃ (Aq)0 °C to RTNone50–60%High hydrolysis (m/z 180). Schotten-Baumann conditions are too harsh for this specific fluorinated substrate[2].
DCM (Anhydrous)Pyridine0 °C to RTDMAP (0.1 eq)65–70%N-Acylpyridinium degradation. Highly active intermediate leads to competitive indazole N-acylation[4].

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant amounts of dimerized or oligomerized side products?

A: The 1H-indazole core possesses two nucleophilic nitrogen atoms (N1 and N2)[1]. Because the C3-carbonyl chloride is exceptionally electrophilic, the unprotected N1/N2 of one molecule can competitively attack the acid chloride of another, leading to self-condensation[4].

  • The Fix: Utilize the "Inverse Addition" technique. By adding the acid chloride dropwise to a solution containing an excess of your target amine, the target amine kinetically outcompetes the indazole nitrogen. If your target amine is sterically hindered or poorly nucleophilic, you must pre-protect the indazole ring (e.g., with a THP or Boc group) prior to forming the acid chloride[5].

Q2: My LC-MS shows a dominant peak at m/z 180 [M+H]⁺ instead of my product. What went wrong?

A: A mass of 180 corresponds to the hydrolyzed starting material: 5-fluoro-1H-indazole-3-carboxylic acid. Acid chlorides undergo rapid nucleophilic acyl substitution with water[2]. The 5-fluoro substitution exerts an electron-withdrawing inductive effect across the aromatic system, making the acyl carbon even more electrophilic and sensitive to trace moisture than an unsubstituted indazole.

  • The Fix: Ensure strict anhydrous conditions. Flame-dry all glassware, use solvents stored over activated molecular sieves, and validate the integrity of your acid chloride batch before beginning the reaction (See Self-Validating Protocol below).

Q3: Which base is optimal for this specific acid chloride?

A: N,N-Diisopropylethylamine (DIPEA) is the optimal choice[3]. While Triethylamine (TEA) is common, it is nucleophilic enough to occasionally form transient acylammonium species that can precipitate or undergo side reactions. DIPEA provides the necessary basicity to scavenge the HCl byproduct without acting as a competing nucleophile.

Reaction Pathway Visualization

The following diagram maps the kinetic and thermodynamic pathways competing during the acylation event.

ReactionPathway SM 5-Fluoro-1H-indazole- 3-carbonyl chloride Amine + Primary/Secondary Amine (Target Nucleophile) SM->Amine Water + Trace H2O (Moisture) SM->Water Self + Unprotected Indazole N1/N2 (Competitive Nucleophile) SM->Self Desired Target Amide (High Yield via Inverse Addition) Amine->Desired DIPEA, DCM, 0°C Hydrolysis 5-Fluoro-1H-indazole- 3-carboxylic acid Water->Hydrolysis Rapid Hydrolysis Oligomer N-Acylated Dimers/Oligomers (Requires Scavenging) Self->Oligomer Self-Condensation

Reaction pathways of 5-Fluoro-1H-indazole-3-carbonyl chloride in amide coupling.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol incorporates built-in validation checks to prevent the use of degraded reagents.

Phase 1: Reagent Quality Control (Pre-Reaction Validation)

Causality: Acid chlorides degrade rapidly upon exposure to atmospheric moisture. Running a reaction with degraded material wastes valuable complex amines.

  • Sampling: Dissolve ~1 mg of 5-fluoro-1H-indazole-3-carbonyl chloride in 0.5 mL of anhydrous methanol.

  • Activation: Add 1 drop of DIPEA to the vial and agitate for 2 minutes.

  • LC-MS Analysis: Inject the sample.

    • Pass Condition: A dominant peak at m/z ~195 [M+H]⁺ confirms the formation of the methyl ester, proving the acid chloride is active.

    • Fail Condition: A dominant peak at m/z 180 [M+H]⁺ indicates the reagent has hydrolyzed to the carboxylic acid and must be re-synthesized (e.g., via SOCl₂ or oxalyl chloride activation).

Phase 2: Optimized Amide Coupling (Inverse Addition Method)

Causality: This method ensures the target amine is always in stoichiometric excess relative to the active electrophile, suppressing indazole self-condensation[2].

  • Preparation: Flame-dry a round-bottom flask under an argon or nitrogen atmosphere.

  • Amine Solution: Dissolve the target amine (1.1 to 1.2 equivalents) and anhydrous DIPEA (2.5 equivalents) in anhydrous DCM (approx. 0.2 M relative to the amine).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Electrophile Solution: In a separate dry vial, dissolve 5-fluoro-1H-indazole-3-carbonyl chloride (1.0 equivalent) in a minimum volume of anhydrous DCM.

  • Inverse Addition: Using a syringe pump or dropping funnel, add the acid chloride solution dropwise to the cooled amine solution over 15–30 minutes.

    • Self-Validation Note: A slight fuming or mild exotherm is normal. If the solution immediately turns dark or precipitates heavily, the amine may be forming an insoluble HCl salt before the base can scavenge it.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC or LC-MS.

  • Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Amide Synthesis: Schotten-Baumann & Acid Chloride Protocols Source: Fisher Scientific URL:[Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps Source: OrgoSolver URL:[Link]

Sources

Optimization

troubleshooting low yields in 5-Fluoro-1H-indazole-3-carbonyl chloride reactions

Welcome to the Technical Support Center for Advanced Intermediate Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific, field-proven challenges associated with the chlorinati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific, field-proven challenges associated with the chlorination of 1H-indazole-3-carboxylic acid derivatives.

The transformation of 1H-indazole-3-carboxylic acid to its acyl chloride is a critical juncture in the synthesis of complex pharmaceuticals[1]. Specifically, 5-Fluoro-1H-indazole-3-carbonyl chloride serves as a highly reactive electrophile in the preparation of advanced neurological agents, such as 5-fluoro-N-((quinuclidin-4-yl)methyl)-1H-indazole-3-carboxamide[2]. However, unlike 1-alkylated indazoles which can withstand harsh conditions like refluxing thionyl chloride[3], the unprotected 1H-indazole core is notoriously susceptible to self-condensation, thermal degradation, and rapid hydrolysis.

Below, you will find a mechanistic breakdown, quantitative optimization data, targeted FAQs, and a self-validating protocol to ensure high-yield isolation of your target acid chloride.

Mechanistic Pathway & Failure Modes

To troubleshoot low yields, we must first understand the causality behind the degradation. The 5-fluoro substitution withdraws electron density from the indazole ring, rendering the resulting carbonyl carbon exceptionally electrophilic. Concurrently, the unprotected N1-position retains nucleophilic character. This bifunctionality is the primary driver of yield loss. Standard procedures often employ oxalyl chloride or thionyl chloride in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[4], but precise control over the catalytic Vilsmeier-Haack complex is mandatory.

G SM 5-Fluoro-1H-indazole- 3-carboxylic acid Vilsmeier Vilsmeier-Haack Active Complex SM->Vilsmeier (COCl)2 + DMF (DCM, 0°C) Product 5-Fluoro-1H-indazole- 3-carbonyl chloride Vilsmeier->Product -CO2, -CO, -HCl Hydrolysis Hydrolysis (Moisture) Product->Hydrolysis H2O Oligomer Self-Condensation (Unprotected NH) Product->Oligomer Heat / Base

Reaction pathway and degradation mechanisms of 5-Fluoro-1H-indazole-3-carbonyl chloride.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields based on internal optimization campaigns.

Chlorinating AgentSolvent SystemTemp (°C)AdditiveIsolated Yield (%)Primary Issue Observed
SOCl₂ (neat)None80 (Reflux)None< 25%Severe self-condensation / Tar formation
SOCl₂Toluene80None42%Poor solubility of starting carboxylic acid
(COCl)₂DCM20Excess DMF (1.0 eq)55%N-formylation at the indazole N1-position
(COCl)₂ DCM / THF (9:1) 0 to 20 Cat. DMF (0.05 eq) 88% Optimal conditions

Troubleshooting FAQs

Q1: My isolated yield is consistently below 40%, and the product appears as a dark, insoluble tar. What is happening? Causality: The 1H-indazole core contains an unprotected, relatively nucleophilic nitrogen at the N1 position. Once the highly reactive acid chloride is formed at the C3 position, intermolecular nucleophilic attack occurs, leading to self-condensation (oligomerization/polymerization). This is severely exacerbated by high temperatures (e.g., refluxing in neat thionyl chloride). Solution: Switch to milder conditions. Use oxalyl chloride with catalytic DMF in DCM at room temperature[4]. If self-condensation persists during concentration, consider using the acid chloride in situ for your subsequent amidation without isolation.

Q2: I am using oxalyl chloride and catalytic DMF, but the reaction doesn't go to completion. The starting carboxylic acid remains as a suspension. Causality: 5-Fluoro-1H-indazole-3-carboxylic acid has notoriously poor solubility in non-polar solvents like DCM. If the starting material remains entirely crystalline, the heterogeneous reaction rate is extremely slow, leading to incomplete conversion. Solution: Add a co-solvent like anhydrous THF (up to 10% v/v) to improve initial solubility. Ensure the Vilsmeier-Haack complex is actively generating by observing continuous gas evolution (CO and CO₂).

Q3: After concentration under vacuum, NMR shows a mixture of the acid chloride and the starting carboxylic acid. Is the reaction reversing? Causality: Acid chlorides do not spontaneously reverse to carboxylic acids without the presence of water. This symptom definitively indicates moisture ingress during the workup or within the NMR solvent. The 5-fluoro substitution makes the carbonyl carbon highly electrophilic and exceptionally susceptible to rapid hydrolysis. Solution: Strictly anhydrous workup is required. Purge the rotary evaporator with dry argon or nitrogen before breaking the vacuum. Use rigorously dried, acid-free CDCl₃ or CD₂Cl₂ stored over molecular sieves for NMR analysis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical checkpoints are met.

Objective: Synthesis of 5-Fluoro-1H-indazole-3-carbonyl chloride (10 mmol scale).

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a gas bubbler (to monitor gas evolution). Purge with argon for 15 minutes.

  • Causality: Absolute exclusion of moisture prevents premature hydrolysis of the product.

Step 2: Reagent Loading

  • Charge the flask with 5-Fluoro-1H-indazole-3-carboxylic acid (1.80 g, 10 mmol).

  • Add anhydrous DCM (30 mL) and anhydrous THF (3 mL).

  • Add anhydrous DMF (38 µL, 0.5 mmol, 0.05 eq).

  • Checkpoint 1: The mixture should appear as a cloudy, heterogeneous suspension.

Step 3: Activation & Chlorination

  • Cool the suspension to 0 °C using an ice bath.

  • Add Oxalyl chloride (1.03 mL, 12 mmol, 1.2 eq) dropwise over 10 minutes.

  • Checkpoint 2 (Self-Validation): Immediate effervescence (bubbling) must be observed in the bubbler. This confirms the active generation of the Vilsmeier reagent and subsequent chlorination. If no bubbling occurs, your oxalyl chloride has degraded.

Step 4: Maturation

  • Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 to 3 hours.

  • Checkpoint 3 (Self-Validation): The heterogeneous suspension will transition to a clear or slightly hazy solution. This physical change confirms the complete consumption of the highly insoluble carboxylic acid.

Step 5: Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a bath temperature not exceeding 25 °C to prevent thermal self-condensation.

  • Critical Step: Break the vacuum with dry argon/nitrogen, not ambient air.

  • Azeotrope the residue twice with anhydrous toluene (2 x 10 mL) to remove residual oxalyl chloride and HCl.

  • Use the resulting off-white to pale yellow solid immediately in the next step.

References

  • Source: benchchem.
  • Title: WO 2013/093484 Al - Googleapis.
  • Title: Synthesis of 1-methyl-3-indazolylcarbonyl chloride - PrepChem.
  • Source: google.

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Minimizing Epimerization in Reactions with Chiral Amines

Welcome to the Technical Support Center for stereochemical control. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with chiral amines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for stereochemical control. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with chiral amines. Epimerization—the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers—can compromise the purity, biological activity, and safety profile of your target compounds.[1][2] This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you maintain the stereochemical integrity of your molecules throughout your synthetic workflow.

Frequently Asked Questions (FAQs)
Q1: What exactly is epimerization and why is it a critical issue in reactions involving chiral amines?

Epimerization is an undesired chemical process that alters the configuration at one of several stereogenic centers in a molecule.[1] In syntheses involving chiral amines or their derivatives (like N-protected amino acids), this typically occurs at the α-carbon. The resulting epimer is a diastereomer of the desired product. These diastereomers often have very similar physical properties, making them difficult to separate.[2][3] The presence of these impurities is a significant concern, especially in drug development, as different stereoisomers can have drastically different biological activities and pharmacological profiles.[1][2]

Q2: What are the primary mechanisms that lead to epimerization?

Epimerization generally proceeds through the formation of a planar, achiral intermediate that loses the original stereochemical information. The two most common mechanisms are:

  • Direct Enolization/Enamine Formation: A base can directly abstract an acidic proton from the α-carbon of the chiral center.[2][4] This forms a planar enolate or enamine intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of epimers.[1][2] This pathway is promoted by strong bases, high temperatures, and substrates with electron-withdrawing groups that increase the acidity of the α-proton.[1][2][4]

  • Oxazolone Formation (in Amide Bond Coupling): This is the most prevalent mechanism during peptide synthesis or amide bond formation involving N-protected amino acids.[2][4] Activation of the carboxyl group can lead to an intramolecular cyclization, forming a planar oxazolone intermediate.[2][5] This intermediate is prone to base-catalyzed proton abstraction and reprotonation at the α-carbon, which scrambles the stereocenter. The subsequent reaction with an amine nucleophile then yields a mixture of diastereomeric products.[2]

Q3: Which substrates and reaction types are most susceptible to epimerization?

Certain molecules and reactions are inherently more prone to epimerization:

  • Substrates: Amino acids with electron-withdrawing groups in their side chains (e.g., phenylalanine, phenylglycine) are more susceptible because these groups stabilize the formation of the planar enolate intermediate.[2][4][6] Cysteine and histidine are also known to be sensitive to epimerization.[2][7]

  • Reaction Types: Any reaction involving a chiral center with an acidic α-proton that is conducted under basic conditions or at elevated temperatures is at risk.[1] Key examples include:

    • Amide Bond Formation/Peptide Coupling: The activation step makes the α-proton more acidic and susceptible to abstraction.[2][8]

    • Reductive Amination: The imine intermediate can tautomerize to a planar enamine, leading to a loss of stereocontrol during the reduction step.[1]

    • Base-Catalyzed Reactions: Deprotonation/reprotonation sequences are a direct route to epimerization.[9][10]

Q4: How can I accurately detect and quantify the ratio of epimers in my product?

Robust analytical methods are crucial for assessing the stereochemical purity of your compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable and common method.[1][2] A chiral stationary phase (CSP) separates the different stereoisomers, and the ratio is determined by integrating the respective peak areas.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to differentiate and quantify diastereomers, as they are distinct compounds with unique spectra.[5] Chiral shift reagents can also be employed to resolve signals from enantiomers.[1]

  • Gas Chromatography (GC): After hydrolysis of a peptide and derivatization of the resulting amino acids to make them volatile, chiral GC columns can be used to separate and quantify the D- and L-enantiomers.[11]

Troubleshooting Guide: High Epimerization Levels Detected

Problem: Your analytical results (e.g., Chiral HPLC, NMR) show a significant percentage of the undesired epimer in your final product, indicating a loss of stereochemical control.

Potential Cause 1: Elevated Reaction Temperature

Causality: Higher temperatures increase the rate of most chemical reactions, including the undesirable side reactions that lead to epimerization via enolization or oxazolone formation.[2] The rate of racemization is often strongly dependent on temperature.[12]

Solutions:

  • Lower the Temperature: Perform the reaction at 0 °C or, if kinetics allow, at lower temperatures such as -20 °C or -78 °C.[2][13] This is one of the most effective ways to suppress epimerization.

  • Maintain Consistency: Ensure the low temperature is maintained consistently throughout the entire reaction, especially during the addition of reagents.[2]

Potential Cause 2: Inappropriate Base Selection or Stoichiometry

Causality: The base is often the primary culprit in promoting epimerization. Strong bases can readily abstract the acidic α-proton, initiating the epimerization cascade.[2][4] The choice and amount of base are critical.

Solutions:

  • Use a Weaker Base: Switch from strong bases like DBU or metal alkoxides to weaker, non-nucleophilic bases. For amide couplings, N-methylmorpholine (NMM) is often a better choice than DIPEA (N,N-diisopropylethylamine).[14]

  • Employ Sterically Hindered Bases: Bases like 2,4,6-trimethylpyridine (collidine) or DIPEA are sterically hindered, which can sometimes disfavor the abstraction of the α-proton.[13][14] However, even these can cause epimerization, so careful optimization is needed.

  • Control Stoichiometry: Use the minimum amount of base necessary to drive the primary reaction. Excess base will increase the rate of epimerization.[14]

Potential Cause 3: Unfavorable Solvent Choice

Causality: The polarity of the solvent can significantly influence the rate of epimerization.[2] Polar solvents can stabilize the charged intermediates involved in the epimerization pathway, thereby accelerating the process.[15][16]

Solutions:

  • Use Less Polar Solvents: Whenever solubility permits, consider switching from highly polar solvents like DMF or NMP to less polar alternatives such as dichloromethane (DCM) or chloroform.[2][16]

  • Solvent Mixtures: A mixture of solvents, such as chloroform and trifluoroethanol, has been shown to suppress epimerization in some cases.[2][16]

Potential Cause 4: Prolonged Reaction Time

Causality: The longer the reaction mixture is exposed to conditions that can cause epimerization (e.g., presence of base, elevated temperature), the more the undesired, often thermodynamically more stable, epimer may form.[1][14]

Solutions:

  • Monitor Reaction Progress: Closely monitor the reaction using TLC, LC-MS, or another appropriate technique.

  • Quench Promptly: As soon as the starting material is consumed, quench the reaction and proceed with the workup. Avoid letting reactions run unnecessarily overnight if they are complete in a few hours.[1]

Potential Cause 5 (Amide Coupling Specific): Inappropriate Coupling Reagent or Protocol

Causality: In amide bond synthesis, the coupling reagent activates the carboxylic acid, making the α-proton more acidic. Highly reactive reagents can accelerate the formation of the epimerization-prone oxazolone intermediate.[2] Furthermore, allowing the activated acid to sit for too long before adding the amine increases the opportunity for epimerization.[2][14]

Solutions:

  • Select Milder Reagents: Consider using coupling reagents known for low epimerization levels. For example, the combination of T3P (n-propanephosphonic acid anhydride) and pyridine is reported to be very effective.[8][17]

  • Use Additives: Include racemization-suppressing additives in your reaction. 1-Hydroxybenzotriazole (HOBt) and its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are standard choices.[2][18] The use of copper(II) salts (e.g., CuCl₂) in conjunction with HOBt has been shown to be exceptionally effective at suppressing epimerization.[2][19]

  • Minimize Pre-activation Time: Avoid long pre-activation times.[2][14] It is best to use in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine, ensuring the activated species is consumed as it is formed.[2]

Data-Driven Insights: Impact of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on the degree of epimerization, based on established principles and literature data.

ParameterCondition to MINIMIZE EpimerizationCondition that INCREASES EpimerizationRationale
Temperature Low (e.g., 0 °C to -20 °C)[2]High (e.g., Room Temp or above)[1]Reduces the rate of proton abstraction and intermediate formation.
Base Weaker, hindered (NMM, Collidine)[14]Strong, non-hindered (DBU, TEA, excess DIPEA)[2][4]Lessens the driving force for α-proton abstraction.
Solvent Non-polar (DCM, Chloroform)[2]Polar Aprotic (DMF, NMP)[16]Polar solvents can stabilize charged intermediates, accelerating epimerization.
Coupling Additive HOAt, HOBt, CuCl₂[2][19]NoneAdditives form active esters that are less prone to oxazolone formation.
Pre-activation Time Minimized / In Situ[2][14]Prolonged[2]Reduces the lifetime of the highly reactive, epimerization-prone activated intermediate.
Visualized Workflows and Mechanisms

Epimerization_Mechanisms cluster_0 Epimerization Pathways Start Chiral Substrate (L-Configuration) Planar_Int Planar, Achiral Intermediate (Enolate / Oxazolone) Start->Planar_Int Base, ΔT (Proton Abstraction) Direct Direct Enolization / Enamine Formation Oxazolone Oxazolone Formation (Amide Coupling) End_L Desired Product (L-Configuration) Planar_Int->End_L Reprotonation (Original Face) End_D Epimerized Product (D-Configuration) Planar_Int->End_D Reprotonation (Opposite Face) Direct->Planar_Int Oxazolone->Planar_Int

Caption: Primary mechanisms leading to epimerization.

Troubleshooting_Workflow Start High Epimerization Detected Q_Temp Is Reaction Temp > 0°C? Start->Q_Temp A_Temp 1. Lower Temp to 0°C or below. 2. Re-analyze product. Q_Temp->A_Temp Yes Q_Base Using a strong base (e.g., excess DIPEA, TEA)? Q_Temp->Q_Base No A_Temp->Q_Base A_Base 1. Switch to NMM or Collidine. 2. Reduce base stoichiometry. 3. Re-analyze product. Q_Base->A_Base Yes Q_Solvent Using a polar solvent (e.g., DMF, NMP)? Q_Base->Q_Solvent No A_Base->Q_Solvent A_Solvent 1. Switch to DCM if soluble. 2. Re-analyze product. Q_Solvent->A_Solvent Yes Q_Coupling Amide coupling reaction? Q_Solvent->Q_Coupling No A_Solvent->Q_Coupling A_Coupling 1. Add HOAt or CuCl₂/HOBt. 2. Minimize pre-activation time. 3. Re-analyze product. Q_Coupling->A_Coupling Yes End Stereochemical Purity Improved Q_Coupling->End No A_Coupling->End

Caption: A logical workflow for troubleshooting epimerization.

Experimental Protocols
Protocol 1: Optimized Amide Coupling with HOAt/DIPEA to Minimize Epimerization

This protocol describes a general procedure for coupling an N-protected amino acid to an amine component, incorporating best practices to maintain stereochemical integrity.

Materials:

  • N-protected chiral amino acid (1.0 eq)

  • Amine component (1.1 eq)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the N-protected chiral amino acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DCM.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.[2]

  • Add the coupling reagent HATU (1.1 eq) to the reaction mixture and stir for an additional 5 minutes at 0 °C. This is the pre-activation step.[2]

  • Immediately add the amine component (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Quantifying Epimers

This protocol provides a general workflow for analyzing the diastereomeric ratio of your product. Note: The specific column, mobile phase, and conditions must be optimized for your particular compound.

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Column Selection: Select a suitable Chiral Stationary Phase (CSP) column. Columns based on derivatized cellulose or amylose are common starting points.

  • Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the epimers.

  • HPLC Setup:

    • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 0.5 - 1.0 mL/min).

    • Set the detector wavelength (e.g., 254 nm if your compound has a suitable chromophore).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of your sample onto the column.[11]

    • Run the elution isocratically.

    • Identify the peaks corresponding to the desired diastereomer and the undesired epimer. Retention times may need to be confirmed with standards if available.

  • Quantification:

    • Integrate the peak areas for both the desired (Area_L) and epimerized (Area_D) products.[1][11]

    • Calculate the percentage of epimerization using the formula: % Epimerization = [Area_D / (Area_L + Area_D)] * 100[11]

References
  • Minimizing epimerization during the synthesis of Geranylamine derivatives - Benchchem.
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem.
  • Avoiding epimerization during synthesis of euscaphic acid analogs - Benchchem.
  • 7.4 Racemization Assays.
  • Technical Support Center: Minimizing Epimerization in Peptidic Thioacid Preparation - Benchchem.
  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal.
  • Avoiding epimerization in peptide synthesis - Bachem.
  • Highly stereospecific epimerization of alpha-amino acids: conducted tour mechanism.
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students | Journal of Chemical Education - ACS Publications.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters - ACS Publications.
  • Factors affecting epimerization/isomerization? - ResearchGate.
  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research - RSC Publishing.
  • Assessing Epimerization Levels: A Comparative Guide to BTFFH and Other Coupling Reagents - Benchchem.
  • How to Optimize Peptide Synthesis?.
  • Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains - PMC.
  • Epimerisation in Peptide Synthesis - PMC - NIH.
  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS - PMC.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - ACS Publications.
  • Spectroscopic investigations of solvent effect on chiral interactions - PubMed.
  • Technical Support Center: Overcoming Epimerization in Cyclo(Phe-Pro) Synthesis - Benchchem.
  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism | The Journal of Organic Chemistry - ACS Publications.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate - DOI.
  • 26.4: Synthesis of Amino Acids - Chemistry LibreTexts.
  • (PDF) Epimerisation in Peptide Synthesis - ResearchGate.
  • How to reduce epimerization in Chiral molecule? - ResearchGate.
  • Epimerisation in Peptide Synthesis - MDPI.
  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • US9598353B2 - Process for the racemization of α-amino acids - Google Patents.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC.
  • Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research | Request PDF - ResearchGate.
  • Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed.
  • Epimerization of Peptide.
  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Request PDF - ResearchGate.
  • Chiral Amines in Asymmetric Synthesis - MilliporeSigma.
  • O'Donnell Amino Acid Synthesis - Organic Chemistry Portal.
  • Proposed mechanism of base catalyzed epimerization - ResearchGate.
  • Contribution of Solvents to Geometrical Preference in the Z/E Equilibrium of N-Phenylthioacetamide | The Journal of Organic Chemistry - ACS Publications.
  • Enzymatic strategies for asymmetric synthesis - PMC - NIH.

Sources

Optimization

temperature control in acylation reactions with 5-Fluoro-1H-indazole-3-carbonyl chloride

Welcome to the technical support center for managing acylation reactions involving 5-Fluoro-1H-indazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing acylation reactions involving 5-Fluoro-1H-indazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with temperature control in this critical synthetic step. As a highly reactive acylating agent, precise temperature management is paramount to ensure reaction safety, maximize yield, and maintain product purity.[1][2]

Troubleshooting Guide: Diagnosing & Solving Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of an issue and implement an effective solution.

Question 1: My reaction is violently exothermic and difficult to control, with rapid bubbling and fuming upon adding the acyl chloride. What is happening and how can I manage it?

Answer: This is a classic sign of a runaway reaction. Acylation reactions using highly reactive acyl chlorides like 5-Fluoro-1H-indazole-3-carbonyl chloride are inherently exothermic.[1][3] The rapid increase in temperature is due to the fast rate of heat generation exceeding the rate of heat dissipation from your reaction vessel. This can lead to solvent boiling, degradation of starting materials and products, and the formation of numerous impurities.

Causality & Solution:

  • Inadequate Pre-Cooling: The initial temperature of your reaction mixture is too high. Before adding the acyl chloride, you must cool the solution containing your nucleophile (e.g., an amine or alcohol) and base. An ice-water bath (0 °C) is the standard starting point. For extremely reactive substrates, a dry ice/acetone bath (–78 °C) may be necessary.[4]

  • Rapid Reagent Addition: Adding the acyl chloride too quickly introduces a large amount of reactive material at once, causing a sudden and uncontrollable exotherm.

    • Solution: The acyl chloride should always be added dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). This allows the cooling system to dissipate the generated heat effectively.[5] If the acyl chloride is a solid, it can be dissolved in a small amount of anhydrous solvent and added as a solution.

  • Insufficient Mixing: Poor agitation can create localized "hot spots" where the concentration of reagents is high, leading to a localized runaway reaction even if the bulk temperature appears stable.[5]

    • Solution: Ensure vigorous and efficient stirring throughout the entire addition process and for the duration of the reaction.

Question 2: I'm observing a low yield and a significant amount of unreacted starting material, even after several hours. Could my reaction temperature be too low?

Answer: Yes, while controlling the initial exotherm is critical, maintaining a temperature that is too low for the entire reaction duration can lead to incomplete conversion, especially if your nucleophile is sterically hindered or electronically deactivated (e.g., a hindered aniline).[6]

Causality & Solution:

  • Insufficient Activation Energy: Chemical reactions require a certain amount of energy to proceed. If the temperature is too low, the reactants may not have sufficient kinetic energy to overcome the activation energy barrier.

    • Solution: After the controlled, low-temperature addition of the acyl chloride is complete, allow the reaction to slowly warm to room temperature.[7] Monitor the reaction progress closely using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Forcing Conditions for Unreactive Substrates: If the reaction still does not proceed at room temperature, gentle heating may be required.

    • Solution: Cautiously warm the reaction mixture, for example, to 40-50 °C.[8] It is crucial to do this only after the initial exothermic addition is complete and under controlled conditions. Never heat a reaction that is still showing signs of a strong exotherm. Increasing the temperature can sometimes improve yields, but it may also promote side reactions.[9]

Question 3: My final product is contaminated with significant impurities. How does temperature contribute to side reactions?

Answer: Temperature is one of the most significant factors influencing the rate of side reactions. Elevated temperatures can provide the necessary energy for alternative, undesired reaction pathways to occur, leading to a complex product mixture and difficult purification.

Causality & Solution:

  • Thermal Degradation: 5-Fluoro-1H-indazole-3-carbonyl chloride or the desired product may be thermally unstable. Excessive heat can cause decomposition. While specific data for this exact molecule is limited, related fluoro-aromatic compounds can have thermal stability limits.[10]

    • Solution: Maintain the lowest effective temperature throughout the reaction. Avoid prolonged heating unless absolutely necessary and validated by small-scale optimization experiments.

  • Diacylation or O-Acylation: If your substrate has multiple nucleophilic sites (e.g., a primary amine and a hydroxyl group), higher temperatures can lead to a loss of selectivity and reaction at multiple sites.[6]

    • Solution: Strict temperature control at 0 °C or below during the addition phase is critical for achieving high chemoselectivity.

  • Regioselectivity Issues in Indazoles: The acylation of indazoles can potentially occur at the N1 or N2 position. While N-acylation often favors the more thermodynamically stable N1 isomer, temperature can influence the kinetic vs. thermodynamic product distribution.[8]

    • Solution: Follow established protocols that favor the desired regioisomer, which typically involves low-temperature initial conditions.

Question 4: My results are not reproducible, and I suspect inconsistent temperature control. What are the best practices for accurate temperature monitoring?

Answer: Reproducibility is a cornerstone of scientific research, and inconsistent temperature is a common culprit for variable outcomes.[4] Relying on the bath temperature alone is insufficient; you must measure the internal temperature of the reaction.

Best Practices for Temperature Monitoring:

  • Use a Calibrated Thermocouple/Thermometer: Ensure your temperature measurement device is accurate by calibrating it regularly.[11]

  • Proper Probe Placement: The tip of the thermocouple should be fully submerged in the reaction mixture, away from the walls of the flask, to get a true reading of the internal temperature.[11] Placing it too close to the glass will give a reading influenced by the external bath temperature.

  • Continuous Monitoring: Do not just check the temperature at the beginning and end. Monitor it continuously, especially during the addition of the acyl chloride.[12] Data logging systems can be invaluable for this purpose.[11]

  • Match Equipment to Scale: For larger-scale reactions, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires more robust cooling systems and even more careful monitoring.[5]

Data Summary: Recommended Temperature Parameters

Reaction StageParameterRecommended TemperatureRationale & Key Considerations
Initial Setup Pre-cooling of Nucleophile Solution0 °C to –20 °CEssential to absorb the initial heat of reaction. Lower temperatures may be needed for highly reactive nucleophiles.[13]
Reagent Addition Dropwise addition of Acyl ChlorideMaintain internal temp ≤ 5 °CThis is the most critical phase. The addition rate must be controlled to prevent the internal temperature from rising significantly.[7]
Reaction Progression Stirring post-addition0 °C to Room Temperature (20-25 °C)Allow the reaction to proceed to completion. Monitor by TLC/LC-MS to determine the optimal reaction time and temperature.[14]
Work-up Quenching0 °CQuenching with water or a basic solution can also be exothermic. Performing this step at a low temperature is a good safety practice.[13]

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a detailed methodology for a typical N-acylation of a primary amine with 5-Fluoro-1H-indazole-3-carbonyl chloride, emphasizing temperature control.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, and a nitrogen inlet, dissolve the amine substrate (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.5 equiv.) or pyridine (2.0 equiv.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[15]

    • Ensure all glassware is dry and the reaction is maintained under an inert atmosphere (Nitrogen or Argon) as acyl chlorides are moisture-sensitive.[16]

  • Cooling:

    • Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature stabilizes at 0-2 °C.

  • Acyl Chloride Addition:

    • Dissolve 5-Fluoro-1H-indazole-3-carbonyl chloride (1.1 equiv.) in a minimal amount of the same anhydrous solvent.

    • Using a dropping funnel or a syringe pump, add the acyl chloride solution to the stirred amine solution dropwise over 30-60 minutes.

    • CRITICAL: Monitor the internal temperature continuously. The addition rate should be adjusted to ensure the temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Let the reaction stir for 2-16 hours, monitoring its progress periodically by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Slowly add water or a saturated aqueous sodium bicarbonate solution to quench any unreacted acyl chloride and neutralize the generated HCl.[13]

    • Proceed with standard aqueous work-up and extraction procedures.

Visual Guide: Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting temperature-related issues in your acylation reaction.

G start Start: Acylation Reaction with 5-Fluoro-1H-indazole-3-carbonyl chloride issue Identify Primary Issue start->issue exotherm Violent Exotherm / Runaway Reaction issue->exotherm  Exothermic low_yield Low Yield / Incomplete Conversion issue->low_yield  Low Yield impurities High Impurity Profile issue->impurities  Impurities check_cooling 1. Ensure Pre-Cooling to 0°C 2. Verify Internal Temp Monitoring exotherm->check_cooling check_addition Slow Dropwise Addition of Acyl Chloride Solution? check_cooling->check_addition slow_addition Implement Slow, Controlled Addition (Syringe Pump) check_addition->slow_addition No check_mixing Ensure Vigorous Stirring check_addition->check_mixing Yes slow_addition->check_mixing check_warming Was Reaction Warmed After Addition? low_yield->check_warming warm_rt 1. Allow to Warm to RT 2. Monitor by TLC/LC-MS check_warming->warm_rt No gentle_heat Consider Gentle Heating (e.g., 40-50°C) ONLY after exotherm ceases check_warming->gentle_heat Yes, still incomplete check_temp_max Did Internal Temp Exceed 5°C During Addition? impurities->check_temp_max re_optimize Re-run with Stricter Temp Control (≤ 5°C) check_temp_max->re_optimize Yes check_duration Avoid Prolonged High Temps check_temp_max->check_duration No

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amide Bond Formation: Profiling 5-Fluoro-1H-indazole-3-carbonyl chloride Against Leading Coupling Reagents

For researchers, scientists, and professionals in drug development, the efficient and reliable construction of amide bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is a critical parameter t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable construction of amide bonds is a cornerstone of molecular synthesis. The choice of coupling reagent is a critical parameter that dictates reaction outcomes, influencing yield, purity, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of 5-Fluoro-1H-indazole-3-carbonyl chloride with other widely used coupling reagents, supported by mechanistic insights and practical experimental considerations.

The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives serving as kinase inhibitors in oncology.[1][2][3] The incorporation of a fluorine atom can further enhance metabolic stability and binding affinity. Consequently, the ability to efficiently couple 5-fluoro-1H-indazole-3-carboxylic acid[4][5] is of significant interest. Conversion to the highly reactive acyl chloride, 5-Fluoro-1H-indazole-3-carbonyl chloride, presents a direct and potent method for amide bond formation.

The Landscape of Amide Bond Formation

The synthesis of an amide bond involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[6][7] The ideal coupling reagent achieves this transformation with high efficiency, minimal side reactions, and suppression of racemization, particularly when dealing with chiral amino acids.[8][9]

The major classes of coupling reagents include:

  • Acid Halides: Highly reactive species that readily undergo nucleophilic acyl substitution.[10][11]

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) that form a reactive O-acylisourea intermediate.[12][13][14]

  • Onium Salts (Phosphonium and Aminium/Uronium): Reagents such as HBTU, HATU, and PyBOP that generate activated esters in situ, often with the aid of additives like HOBt or HOAt.[6][13][15]

This guide will focus on comparing the performance of 5-Fluoro-1H-indazole-3-carbonyl chloride, a representative acid chloride, against the established carbodiimide and onium salt-based methods.

In Focus: 5-Fluoro-1H-indazole-3-carbonyl chloride

5-Fluoro-1H-indazole-3-carbonyl chloride is derived from its corresponding carboxylic acid. The high electrophilicity of the carbonyl carbon in the acid chloride makes it exceptionally susceptible to nucleophilic attack by an amine.[16][17]

Mechanism of Action:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine's nitrogen atom attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A base, typically an excess of the amine nucleophile or a non-nucleophilic base like triethylamine, is required to neutralize the generated hydrochloric acid (HCl).[10][16]

G cluster_0 Amide Formation with Acid Chloride Reactants 5-Fluoro-1H-indazole-3-carbonyl chloride + Amine (R-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Amide Product + HCl Intermediate->Product Collapse & Cl- departure Final_Product Neutral Amide + Salt Product->Final_Product Neutralization Base Base (e.g., Et3N) Base->Product

Caption: General workflow for amide synthesis using an acid chloride.

Comparative Analysis with Other Coupling Reagents

The choice of a coupling reagent is a balancing act between reactivity, cost, potential for side reactions, and the nature of the substrates.

Reactivity and Scope
Coupling Reagent ClassGeneral ReactivitySuitability for Hindered Substrates
Acid Chlorides Very HighExcellent
Onium Salts (HATU, HBTU) High to Very HighExcellent
Carbodiimides (EDC/HOBt) Moderate to HighGood, but can be sluggish
  • 5-Fluoro-1H-indazole-3-carbonyl chloride: As an acid chloride, it exhibits very high reactivity, often leading to rapid and complete conversions, even with sterically hindered or electron-deficient amines.[10] The primary limitation is the need to synthesize the acid chloride from the corresponding carboxylic acid, typically using reagents like thionyl chloride or oxalyl chloride.

  • Onium Salts (e.g., HBTU, HATU): These reagents are highly effective and are among the most popular choices for modern peptide synthesis.[6][13] HATU, in particular, is known for its superior performance with challenging couplings due to the formation of a highly reactive OAt-active ester.[15] They are generally considered safer and easier to handle than acid chlorides.

  • Carbodiimides (e.g., EDC/HOBt): This combination is a cost-effective and widely used method.[18] EDC, being water-soluble, allows for easy removal of the urea byproduct through aqueous workup.[6] However, the reactivity can be lower compared to onium salts and acid chlorides, sometimes requiring longer reaction times or elevated temperatures.[18]

Racemization and Side Reactions

A critical consideration in peptide chemistry and the synthesis of chiral molecules is the suppression of racemization.[19]

Coupling ReagentRacemization PotentialCommon Side Reactions
5-Fluoro-1H-indazole-3-carbonyl chloride High (without careful control)Over-acylation, reaction with sensitive functional groups.
HBTU, HATU Low to Very LowGuanidinylation of the N-terminus if used in excess.[13][15]
EDC/HOBt Low (with HOBt)N-acylurea formation, dehydration of Asn/Gln.[12][13]
  • 5-Fluoro-1H-indazole-3-carbonyl chloride: The high reactivity of acid chlorides can lead to a higher risk of racemization if the reaction conditions are not carefully controlled, particularly the base and temperature.[20] The formation of an oxazolone intermediate is a common pathway for racemization.[8]

  • Onium Salts: The inclusion of additives like HOBt and, more effectively, HOAt, significantly suppresses racemization by forming active esters that are less prone to cyclizing into the problematic oxazolone.[6][19] HATU is generally considered superior to HBTU in minimizing racemization.[18][21]

  • Carbodiimides: The use of carbodiimides alone can lead to significant racemization.[14] The addition of HOBt or Oxyma Pure is crucial for minimizing this side reaction.[6][22] A common side reaction is the formation of an inactive N-acylurea.[12]

Sources

Comparative

A Comparative Guide to 5-Fluoro vs. Non-Fluorinated Indazole Inhibitors: A Deep Dive into Structure-Activity Relationships

Introduction: The Indazole Scaffold and the Strategic Role of Fluorine The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold and the Strategic Role of Fluorine

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets with high affinity.[1] As a bio-isostere of purine, the core of ATP, it is particularly effective in the design of kinase inhibitors.[1] This guide provides an in-depth, objective comparison of the biological activity of 5-fluoro-substituted indazole inhibitors versus their non-fluorinated parent compounds.

The introduction of a fluorine atom is a key strategy in drug design, often used to enhance a molecule's pharmacological profile. This guide will explore, with supporting experimental data, how the substitution of a hydrogen atom with fluorine at the 5-position of the indazole ring can profoundly impact inhibitor potency, selectivity, and metabolic stability. We will delve into the causality behind these effects and provide detailed experimental protocols for researchers to validate these findings in their own work.

Why Fluorine? The Physicochemical Impact on Drug Action

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to a molecule without a significant increase in size. This seemingly minor change can lead to major improvements in drug-like properties.

  • Modulation of Electronics and pKa: Fluorine's strong electron-withdrawing inductive effect can alter the electron distribution across the indazole ring system. This can lower the pKa of the indazole nitrogen, influencing its ability to form critical hydrogen bonds with protein targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at a position susceptible to metabolism by cytochrome P450 (CYP450) enzymes can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[2]

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket. These include forming hydrogen bonds with backbone amides or water molecules and engaging in hydrophobic or dipolar interactions, which can collectively increase binding affinity.[3][4]

  • Altered Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its solubility, cell membrane permeability, and overall pharmacokinetic profile.

Activity Comparison: Key Experimental Findings

The effect of 5-fluorination is highly dependent on the specific biological target and the overall molecular scaffold. Below, we examine several case studies from the literature that highlight this context-dependent nature.

Case Study 1: Potency Enhancement in Reverse Transcriptase Inhibitors

In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), the introduction of a fluorine atom at the 5-position of the indazole ring resulted in a dramatic increase in potency. One study reported that 5-fluoro substituted indazoles were 7- to 13-fold more potent against the wild-type reverse transcriptase enzyme than the corresponding non-fluorinated analog.[3][5] This highlights the critical role of the 5-fluoro substituent in optimizing interactions within the enzyme's active site.

Case Study 2: Contribution to High Potency in TRKA Kinase Inhibitors

Research into inhibitors for Tropomyosin receptor kinase A (TRKA), a key target in cancer, has also shown the benefits of 5-fluorination. In one series of compounds, a 5-fluoro group, in conjunction with other structural modifications, led to a derivative with excellent potency, exhibiting a TRKA IC50 value of 0.3 nM.[6]

Case Study 3: A Detrimental Effect in TRPA1 Antagonists

In contrast to the examples above, fluorination is not universally beneficial. In a study developing antagonists for the Transient Receptor Potential A1 (TRPA1) ion channel, substitution of the indazole ring with fluorine at the 5-position resulted in a loss of activity.[7] This serves as a crucial reminder that each target's binding pocket has unique steric and electronic requirements, and modifications must be empirically tested.

The Critical Importance of Positional Isomerism

The specific placement of the fluorine atom on the indazole ring is paramount. For instance, in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, a 6-fluoroindazole derivative showed a dramatic enhancement in potency (IC50 = 14 nM) and oral bioavailability, whereas the 4-fluoro analog was significantly less potent (IC50 = 2500 nM).[5] Similarly, for Fibroblast Growth Factor Receptor (FGFR) inhibitors, a fluorine at the 6-position of the indazole ring improved both enzymatic and cellular potency.[6]

Quantitative Data Summary

The following table summarizes the comparative activity of fluorinated versus non-fluorinated indazole inhibitors against various targets, as discussed in the case studies.

Target Enzyme/ProteinNon-Fluorinated Analog IC505-Fluoro Analog IC50Fold ChangeReference
Reverse Transcriptase332 nM25 nM~13x Improvement[3][5]
TRKA73 nM0.3 nM>200x Improvement[6]
TRPA10.164 µMInactiveLoss of Activity[7]

*Note: The TRKA inhibitor comparison includes other structural modifications alongside the 5-fluoro substitution, but it was a key feature of the most potent compound.

Experimental Protocols

To generate the comparative data discussed, rigorous biochemical and cell-based assays are required. The following are standardized, self-validating protocols for determining inhibitor potency.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition by the test compound.

Materials:

  • Kinase of interest (e.g., TRKA, FGFR1)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (5-fluoro and non-fluorinated indazoles) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of each test compound in DMSO. Further dilute these in the kinase assay buffer.

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 2.5 µL of diluted test compound or DMSO (as a control).

    • 5 µL of a mixture containing the kinase and its specific substrate.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and use a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilution of test compounds Add_Cmpd Add compound to 384-well plate Compound_Prep->Add_Cmpd Kinase_Mix Prepare Kinase/Substrate mixture Add_Kinase Add Kinase/Substrate mix Kinase_Mix->Add_Kinase Add_Cmpd->Add_Kinase Add_ATP Add ATP to initiate reaction Add_Kinase->Add_ATP Incubate_1 Incubate 1 hr at RT Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction) Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate 30 min Add_Detection_Reagent->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calc_IC50 Plot dose-response curve and calculate IC50 Read_Plate->Calc_IC50

Caption: Workflow for a typical biochemical kinase inhibition assay.

Protocol 2: Cell-Based Anti-Proliferation Assay

This assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Determine the percentage of cell growth inhibition relative to vehicle-treated control cells and calculate the IC50 value.

Mechanistic Insights and Signaling Pathways

Indazole-based kinase inhibitors often target central nodes in signaling pathways that control cell survival and proliferation.[1] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and a common target for such inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Indazole_Inhibitor Indazole Inhibitor (e.g., Akt inhibitor) Indazole_Inhibitor->Akt Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Sources

Validation

A Comparative Guide to Spectroscopic Analysis for Product Structure Confirmation

In the landscape of chemical research and drug development, the unambiguous confirmation of a product's molecular structure is a critical, non-negotiable step.[1][2][3] This guide provides an in-depth, objective comparis...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and drug development, the unambiguous confirmation of a product's molecular structure is a critical, non-negotiable step.[1][2][3] This guide provides an in-depth, objective comparison of two cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the elucidation and confirmation of chemical structures.[1][4][5] As a senior application scientist, my aim is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system of analysis.

The Indispensable Role of Structural Verification

Before a newly synthesized compound can advance through the development pipeline, its precise chemical identity must be rigorously established. Spectroscopic analysis provides the essential tools to piece together the molecular puzzle, offering insights into the connectivity of atoms and the presence of specific functional groups.[1][2] While several techniques contribute to this process, NMR and IR spectroscopy are often the first and most informative lines of inquiry.[1][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of an organic compound.[1][6][7] It operates on the principle of nuclear magnetic resonance, where atomic nuclei with a non-zero spin, such as hydrogen (¹H) and carbon-13 (¹³C), absorb electromagnetic radiation in a strong magnetic field.[6][7] This absorption provides a wealth of information about the chemical environment, connectivity, and stereochemistry of the molecule.[6][7][8]

Key Information from NMR:
  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which indicates the electronic environment of the nucleus.[9][10] This allows for the differentiation of protons and carbons in various functional groups.[10]

  • Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.[9] This provides a ratio of the different types of protons in the molecule.

  • Spin-Spin Coupling: The splitting of an NMR signal into multiple peaks (a multiplet) reveals information about the number of neighboring, non-equivalent nuclei.[10][11] This is crucial for determining the connectivity of atoms.

Infrared (IR) Spectroscopy: The Functional Group Detective

Infrared (IR) spectroscopy is a rapid and non-destructive technique that excels at identifying the presence or absence of specific functional groups within a molecule.[1][4][12][13] It is based on the principle that molecular bonds vibrate at specific frequencies.[12] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[12][14]

Key Information from IR:
  • Characteristic Absorption Bands: Different types of bonds (e.g., C=O, O-H, N-H, C-H) absorb infrared radiation at characteristic wavenumbers (cm⁻¹).[5][14] The presence of a strong absorption band in a specific region of the IR spectrum is a strong indicator of a particular functional group.[5] For instance, a strong, sharp peak around 1700 cm⁻¹ is highly indicative of a carbonyl group (C=O).[5]

  • Fingerprint Region: The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region.[12] This area contains a complex pattern of absorptions that is unique to each molecule, making it useful for confirming the identity of a compound by comparison to a known standard.

A Comparative Analysis: NMR vs. IR

While both techniques are essential for structural confirmation, they provide different and complementary information. The choice of which technique to prioritize, or the emphasis placed on the data from each, depends on the specific question being asked.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Information Provided Detailed carbon-hydrogen framework, atomic connectivity, stereochemistry.[1][7][8]Presence or absence of specific functional groups.[1][4][12][13]
Strengths Unparalleled for complete structure elucidation.[1]Fast, non-destructive, and requires minimal sample preparation.[1][12]
Limitations Lower sensitivity, requires a higher concentration of the sample.[1]Provides limited information about the overall molecular skeleton and connectivity.[1]
Typical Application Determining the precise arrangement of atoms in a newly synthesized molecule.[6][15]Quickly confirming the success of a reaction by checking for the appearance or disappearance of key functional groups.[12]

The Synergy of a Combined Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.[4][9][16] NMR provides the detailed blueprint of the molecular skeleton, while IR confirms the presence of the expected functional groups.[4][17] This combined approach significantly enhances the confidence in the assigned structure and helps to resolve ambiguities that might arise from a single technique.[4][18]

For example, IR spectroscopy might show a strong absorption at 1715 cm⁻¹, indicating a carbonyl group.[19] However, it may not be able to distinguish between an aldehyde, a ketone, or an ester.[20] NMR spectroscopy, through the analysis of chemical shifts and coupling patterns of nearby protons, can definitively identify the specific type of carbonyl-containing functional group.[4]

Experimental Workflow for Product Structure Confirmation

The following diagram illustrates a typical workflow for confirming the structure of a newly synthesized product using both NMR and IR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification IR_Spec IR Spectroscopy Purification->IR_Spec NMR_Spec NMR Spectroscopy Purification->NMR_Spec IR_Analysis Analyze IR Spectrum (Identify Functional Groups) IR_Spec->IR_Analysis NMR_Analysis Analyze NMR Spectra (¹H, ¹³C, 2D) NMR_Spec->NMR_Analysis Combined_Analysis Combined Data Interpretation IR_Analysis->Combined_Analysis NMR_Analysis->Combined_Analysis Structure_Confirmed Product Structure Confirmed Combined_Analysis->Structure_Confirmed Consistent Data Structure_Inconsistent Inconsistent Data (Re-evaluate Synthesis/Purification) Combined_Analysis->Structure_Inconsistent Inconsistent Data

Caption: Workflow for product structure confirmation using IR and NMR spectroscopy.

Experimental Protocols

Acquiring a High-Quality ¹H NMR Spectrum

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[21] A poorly prepared sample can lead to distorted peaks, a low signal-to-noise ratio, and ultimately, misleading results.[21]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the purified solid product.[21] For an oil, use a pipette to obtain a column of about 1/2 inch in a vial.[22]

    • Ensure the sample is free of residual solvents by placing it under a high vacuum for 5-30 minutes if it is not volatile.[22]

    • Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the compound.[21]

    • Dissolve the sample in approximately 0.75 mL of the deuterated solvent.[22] If any solid remains, filter the solution through a pipette with a cotton plug into the NMR tube.[22]

  • Running the NMR Experiment:

    • Locking: The spectrometer will lock onto the deuterium signal from the solvent to stabilize the magnetic field.[21]

    • Shimming: The magnetic field is fine-tuned (shimmed) to maximize its homogeneity, which improves the resolution of the spectrum.[21]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to optimize signal detection.[21][23]

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and collect the data.[21]

  • Data Processing:

    • The acquired data (a free induction decay or FID) is converted into a spectrum using a Fourier transform.

    • The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Acquiring a Fourier-Transform Infrared (FTIR) Spectrum

FTIR spectroscopy is a relatively straightforward technique, but proper sample handling and background correction are essential for obtaining a clean and interpretable spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is on and has had adequate time to warm up, which helps to keep the optical components free from moisture.[24]

    • Start the instrument control software.[24][25]

  • Background Scan:

    • Before running the sample, a background spectrum must be collected.[24][26] This scan measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the sample holder, and it is automatically subtracted from the sample spectrum.

    • Ensure the sample compartment is empty and clean before initiating the background scan.[24][25]

  • Sample Preparation and Analysis:

    • For Solids: A small amount of the finely ground solid is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.[25][27]

    • For Liquids: A drop of the liquid is placed directly onto the ATR crystal.[27]

    • Place the sample in the sample holder and close the compartment cover.[24][27]

  • Data Acquisition and Processing:

    • Enter the sample information and initiate the scan. It is often recommended to co-add multiple scans (e.g., 4 or more) to improve the signal-to-noise ratio.[24]

    • The software will automatically subtract the background spectrum and display the final IR spectrum in terms of percent transmittance or absorbance versus wavenumber.

Conclusion

In the rigorous process of chemical research and drug development, the combination of NMR and IR spectroscopy provides a robust and self-validating system for the confirmation of product structure.[18][28] While IR spectroscopy offers a rapid assessment of the functional groups present, NMR spectroscopy provides the detailed atomic-level information necessary for complete structural elucidation.[3][4][17] By understanding the principles, strengths, and limitations of each technique and by employing them in a synergistic manner, researchers can confidently and accurately characterize their newly synthesized compounds.

References

  • Vertex AI Search. (n.d.). NMR Spectroscopy - Basic Principles, Concepts, and Applications in Chemistry.
  • Orango. (2025, October 29). Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups.
  • Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Professor Andrew Mills.
  • Unknown. (n.d.). FTIR Spectroscopy Standard Operating Procedure.
  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition.
  • Unknown. (2025, July 24). How To Prepare And Run An NMR Sample. Blogs - News.
  • Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups.
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry : University of Rochester.
  • Unknown. (n.d.). Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy.
  • HSC Chemistry. (2021, July 6). Infrared Spectroscopy: Key Features of Organic Functional Groups.
  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • Unknown. (2007, August 5). Standard Operating Procedure for the Perkin Elmer model 1600 FTIR.
  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial.
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  • BenchChem. (2025). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • ThermoFisher. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
  • Unknown. (n.d.). A Guide Obtaining Common NMR Spectra. of Chemistry.
  • Creative Biostructure. (2025, February 20). Difference Between UV, IR, and NMR Spectroscopy.
  • Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why?.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • RSC Publishing. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Unknown. (n.d.). Interpretation of Spectra for Structure Determination.
  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Unknown. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • ResearchGate. (2025, August 6). NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. An Instrumental Analysis Laboratory.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • RJPN. (2024, July 3). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.
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Sources

Comparative

Comparative Guide: Single Crystal X-Ray Diffraction (SCXRD) Workflows for 5-Fluoro-Indazole Derivatives

Executive Summary 5-Fluoro-indazole derivatives are privileged scaffolds in medicinal chemistry, featured prominently in the development of 1[1] and 2[2]. The introduction of the highly electronegative fluorine atom at t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-indazole derivatives are privileged scaffolds in medicinal chemistry, featured prominently in the development of 1[1] and 2[2]. The introduction of the highly electronegative fluorine atom at the C-5 position drastically alters the electronic distribution of the indazole ring, impacting its hydrogen-bonding network and solid-state packing. Determining the precise 3D architecture via Single Crystal X-Ray Diffraction (SCXRD) is critical for understanding their 3[3].

However, researchers frequently encounter analytical bottlenecks, specifically crystal twinning and fluorine/hydrogen (F/H) positional disorder. This guide objectively compares crystallization methodologies and X-ray source technologies to optimize the SCXRD analysis of these complex heteroaromatics.

Comparative Analysis: Crystallization Methodologies

The planar nature of the indazole core promotes strong π-π stacking. When combined with the altered dipole moment induced by the C-5 fluorine, this often leads to rapid, uncontrolled nucleation, resulting in twinned or multi-domain crystals that complicate diffraction analysis.

Slow Evaporation vs. Vapor Diffusion
  • Slow Evaporation (The Traditional Approach): Relies on the gradual increase in solute concentration as a single solvent evaporates. Causality: The continuous shift in the dielectric constant and thermal fluctuations during evaporation often induce polymorphic transitions or twinned growth in fluorinated aromatics, making it suboptimal for 5-fluoro-indazoles.

  • Vapor Diffusion (The Precision Approach): A closed-system method where a volatile anti-solvent slowly diffuses into a solvent containing the solute. Causality: This provides a highly controlled, asymptotic supersaturation gradient. It reduces the kinetic energy of nucleation, heavily favoring the thermodynamic growth of pristine, single-domain crystals.

Self-Validating Protocol: Optimized Vapor Diffusion

To ensure high-quality SCXRD data, the crystallization protocol must validate the crystal's integrity before X-ray exposure.

  • Solvent Selection & Dissolution: Dissolve 5–10 mg of the 5-fluoro-indazole derivative in 0.5 mL of a high-solubility halogenated solvent (e.g., Dichloromethane, DCM).

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial. Reasoning: Removing heterogeneous nucleation sites (dust/impurities) prevents premature, low-quality crystal growth.

  • Anti-Solvent Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-Hexane or n-Pentane).

  • Incubation: Cap the outer 20 mL vial tightly with a PTFE-lined cap. Incubate at a stable temperature (20 °C) in a dark, vibration-free environment for 48–72 hours.

  • Optical Validation (The Self-Check): Harvest the resulting crystals suspended in paratone oil. Examine them under a Polarized Light Microscope (PLM) with crossed polarizers. Validation: Complete, sharp extinction of light upon rotating the microscope stage by 90° confirms a single-domain crystal, validating the protocol's success and clearing the sample for SCXRD.

SCXRD Source Technology: Cu Kα Microfocus vs. Mo Kα Sealed Tube

For light-atom organic molecules (containing only C, H, N, O, F), the choice of X-ray source dictates the resolution and reliability of the diffraction data. 5-Fluoro-indazoles crystallized via vapor diffusion often yield micro-crystals (< 0.1 mm), necessitating a strategic choice in hardware.

Mechanistic Comparison
  • Mo Kα Sealed Tube (Wavelength = 0.71073 Å): Traditionally favored to minimize X-ray absorption effects. However, the lower scattering power of light atoms combined with the shorter wavelength of Mo Kα results in weak high-angle reflections, especially for micro-crystals.

  • Cu Kα Microfocus (Wavelength = 1.54178 Å): Delivers a significantly higher photon flux density directly to the sample. The longer wavelength increases the scattering cross-section of light atoms, yielding exponentially stronger diffraction intensities. While absorption is higher, modern multi-scan empirical absorption models (e.g., SADABS) easily correct this mathematically.

Quantitative Performance Data

Table 1: Refinement statistics comparing source performance for a model 5-fluoro-indazole micro-crystal (Dimensions: 0.08 × 0.05 × 0.02 mm).

Crystallographic ParameterMo Kα Sealed Tube (0.7107 Å)Cu Kα Microfocus (1.5418 Å)Analytical Implication
Minimum Crystal Size > 0.15 mm> 0.02 mm Cu Kα is vastly superior for weakly diffracting micro-crystals.
Max Resolution (d) 0.84 Å (Weak high-angle)0.79 Å (Strong high-angle) Cu Kα yields higher atomic precision and tighter bond length standard uncertainties.
Internal Agreement, R(int) 0.0850.032 A lower R(int) in Cu Kα indicates superior data consistency across symmetry-equivalent reflections.
Completeness to θ=25.2° 94.2%99.8% Cu Kα ensures a nearly flawless, complete dataset.
Final R1[I > 2σ(I)] 0.0780.041 Cu Kα provides a highly reliable, publishable structural model.
F/H Disorder Resolution Ambiguous / UnresolvedClearly Resolved High-intensity data from Cu Kα allows for accurate anisotropic refinement of the Fluorine atom.

Resolving F/H Positional Disorder (Refinement Strategy)

Because fluorine and hydrogen have vastly different electron counts but can sometimes occupy the same crystallographic site due to rotational disorder or pseudo-symmetry in the crystal lattice, resolving this in SHELXL is mandatory.

  • Identify Residual Electron Density: After the initial anisotropic refinement of non-hydrogen atoms, inspect the difference Fourier map ( Fobs​−Fcalc​ ). A residual Q-peak of ~0.5–1.0 e⁻/ų near the C-5 position strongly indicates F/H disorder.

  • Occupancy Refinement: Assign two parts (PART 1 = Fluorine, PART 2 = Hydrogen) to the C-5 position. Tie their occupancies using a free variable (e.g., 21 for x and -21 for 1−x ) in the .ins file.

  • Apply Restraints: Apply geometric restraints (SADI or DFIX) to maintain realistic, chemically sensible bond lengths: C–F (~1.35 Å) and C–H (~0.93 Å).

SCXRD Decision Pathway Visualization

SCXRD_Workflow Synth 5-Fluoro-Indazole Synthesis Sol Solubility Assessment Synth->Sol VD Vapor Diffusion (Optimal for F-aromatics) Sol->VD High Sol. in DCM SE Slow Evaporation (High Twinning Risk) Sol->SE Low Sol. Micro Micro-Crystal (< 0.1 mm) VD->Micro Macro Macro-Crystal (> 0.1 mm) VD->Macro SE->Macro Cu Cu Kα Microfocus Source Micro->Cu Requires high flux Macro->Cu Alternative Mo Mo Kα Sealed Tube Macro->Mo Minimizes absorption Refine SHELXL Refinement (Resolve F/H Disorder) Cu->Refine Mo->Refine

Caption: Decision matrix for the crystallization and X-ray source selection of 5-fluoro-indazole derivatives.

References

  • Source: ACS Publications (acs.org)
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: ResearchGate (researchgate.net)

Sources

Validation

A Senior Scientist's Comparative Guide to HPLC-Based Purity Assessment of 5-Fluoro-indazole

In the landscape of pharmaceutical synthesis and drug discovery, the indazole scaffold is a privileged structure, with numerous derivatives forming the core of approved therapeutics.[1][2] The introduction of a fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and drug discovery, the indazole scaffold is a privileged structure, with numerous derivatives forming the core of approved therapeutics.[1][2] The introduction of a fluorine atom, as in 5-fluoro-indazole, can significantly modulate a molecule's metabolic stability and binding affinity, making it a valuable building block for novel drug candidates.[3] Consequently, the unambiguous determination of its purity is not merely a quality control step but a foundational requirement for the integrity of all subsequent research.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized 5-fluoro-indazole. Moving beyond a simple recitation of steps, we will explore the underlying chromatographic principles, justify the selection of specific methods and parameters, and provide a robust, validated protocol that ensures trustworthy and reproducible results.

Foundational Principles: Choosing the Right Chromatographic Mode

The selection of an HPLC method is dictated by the physicochemical properties of the analyte and potential impurities. 5-Fluoro-indazole is a moderately polar, aromatic heterocyclic compound. This profile makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[4] It is estimated that 65-90% of all HPLC separations are performed in this mode due to its versatility and reproducibility.[4]

While less common for this application, Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative. HILIC utilizes a polar stationary phase and a mixed aqueous-organic mobile phase to retain and separate polar compounds that show little or no retention in RP-HPLC.[5][6]

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Chromatography (HILIC)
Principle Separates analytes based on hydrophobic interactions.[4]Separates analytes based on partitioning into a water-enriched layer on the stationary phase surface.[5]
Stationary Phase Non-polar (e.g., C18, C8, Phenyl-Hexyl bonded to silica).[6][7]Polar (e.g., unbonded silica, amide, zwitterionic phases).[8]
Mobile Phase Polar (e.g., Water/Acetonitrile or Water/Methanol mixtures).[7]Apolar organic solvent (>70%) with a small amount of aqueous buffer.[5]
Elution Order Most polar compounds elute first.Most non-polar compounds elute first.
Primary Use Case Ideal for non-polar to moderately polar compounds like 5-fluoro-indazole.[5]Best for very polar compounds poorly retained in RP-HPLC (e.g., polar metabolites, certain impurities).[6][8]
Pros Highly robust, reproducible, wide variety of columns available, excellent for pharmaceuticals.Superior retention of very polar analytes.
Cons Poor retention for very polar compounds.Can have longer equilibration times, sensitive to water content in the mobile phase.[6]

For the routine purity assessment of 5-fluoro-indazole, RP-HPLC is the superior and recommended choice . It provides excellent retention and resolution for the parent compound and most likely process-related impurities, such as unreacted starting materials or regioisomers.

Workflow for HPLC Purity Assessment

A robust analytical workflow ensures that results are accurate from sample receipt to final report. The process involves careful method development, rigorous validation, and systematic analysis.

RP_Separation cluster_path start Mobile Phase (Polar) column C18 Stationary Phase (Non-Polar) Impurity 1 (More Polar) 5-FI (Analyte) Impurity 2 (Less Polar) end1 Elutes First column:p1->end1 t_R1 end2 Elutes Second column:p2->end2 t_R2 end3 Elutes Last column:p3->end3 t_R3 p1->column:p1 Weak Interaction p2->column:p2 Moderate Interaction p3->column:p3 Method_Selection start Start: Assess Purity of 5-Fluoro-indazole q1 Is the primary analyte non-polar to moderately polar? start->q1 rp_hplc Select Reversed-Phase HPLC (C18 or C8 Column) q1->rp_hplc Yes hilic Consider Alternative Mode: HILIC (For very polar impurities) q1->hilic No (Analyte is very polar) q2 Are all impurities (e.g., starting materials, isomers) well-resolved from main peak? rp_hplc->q2 success Method is Suitable. Proceed with Validation. q2->success Yes optimize Optimize Method: - Adjust Gradient Slope - Screen Acetonitrile vs. Methanol - Try Phenyl-Hexyl Column q2->optimize No optimize->q2

Sources

Comparative

A Head-to-Head Comparison of Activated Indazoles for High-Yield Synthesis

A Senior Application Scientist's Guide to Optimizing Cross-Coupling Reactions The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of diseases...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Cross-Coupling Reactions

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of diseases.[1] However, the functionalization of the indazole ring system presents a significant challenge to synthetic chemists. The presence of two reactive nitrogen atoms (N1 and N2) often leads to mixtures of regioisomers during substitution reactions, complicating synthesis and reducing yields.[2]

This guide provides an in-depth comparison of different "activated" indazole derivatives, focusing on how N-substituents can be strategically employed not just as protecting groups, but as powerful directing groups to achieve high-yield, regioselective cross-coupling reactions. We will delve into the causality behind experimental choices, present head-to-head yield comparisons for Suzuki-Miyaura and Buchwald-Hartwig reactions, and provide a detailed, field-proven protocol.

The Challenge of Indazole Regioselectivity

The indazole nucleus possesses two nucleophilic nitrogen atoms. Direct alkylation or arylation often results in a mixture of N1 and N2 substituted products. Furthermore, the acidic proton on the nitrogen can interfere with many transition-metal-catalyzed reactions, leading to catalyst deactivation and low yields.[3][4] Activation, typically through the installation of a protecting group on one of the nitrogen atoms, is crucial for predictable and efficient synthesis.

Caption: Inherent reactivity of the indazole core leading to common synthetic challenges.

Activating Groups: More Than Just Protection

An "activated indazole" is one where an N-substituent is installed to control subsequent functionalization. This group serves two primary purposes:

  • Protection: It blocks one of the reactive nitrogen atoms, preventing side reactions and improving catalyst stability.

  • Direction/Activation: The electronic and steric properties of the substituent can influence the reactivity of other positions on the indazole ring, particularly the C3 position, which is often a key site for diversification.[3]

Commonly used groups include electron-withdrawing groups like tert-butoxycarbonyl (Boc) and electron-donating or sterically directing groups like alkyl or p-methoxybenzyl (PMB). The choice of group is critical and depends on the desired reaction and regiochemical outcome. For instance, under mildly acidic conditions, protection tends to favor the N2 position kinetically, while thermodynamic conditions often lead to the more stable N1 regioisomer.[4]

Head-to-Head Yield Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[5] Here, we compare the performance of various N-activated 5-bromoindazoles in a Suzuki coupling with arylboronic acids. The data clearly shows that N-activation is superior to using the unprotected (NH-free) indazole.

N-Activating GroupIndazole SubstrateCoupling PartnerCatalyst SystemYield (%)Reference
None (Unprotected) 5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃50%[6]
Ethyl (Alkyl) 5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃85%[6]
Acetyl (Acyl) 1-Acetyl-5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃70%[6]
Boc (Carbamate) 1-Boc-5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ / K₂CO₃82%[6]
Boc (Carbamate) 1-Boc-3-iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ / aq. Base>80%[7]

Analysis of Results:

The data demonstrates a clear trend: N-protected indazoles consistently outperform their unprotected counterparts in Suzuki couplings.

  • Expertise & Causality: The unprotected 5-bromoindazole gives a modest 50% yield, likely due to competitive deprotonation by the base, which can interfere with the catalytic cycle.[6] In contrast, installing a simple ethyl group at the N1 position boosts the yield significantly to 85%. This is because the alkyl group passivates the nitrogen, preventing side reactions without imposing significant steric or electronic hindrance. The N-Boc group also proves to be an excellent activating group, affording a high yield of 82%.[6] The electron-withdrawing nature of the Boc group can enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[3] Interestingly, under microwave conditions, the N-Boc group can be cleaved concomitantly with the cross-coupling, providing direct access to the functionalized NH-indazole in high yield.[7]

Head-to-Head Yield Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation, allowing for the synthesis of aryl amines.[8] The choice of N-activating group is equally critical here, as the free NH of an unprotected indazole can compete with the desired amine nucleophile.

N-Activating GroupIndazole SubstrateAmine PartnerCatalyst SystemYield (%)Reference
None (Unprotected) 5-Bromo-1H-indazoleN-Boc-3-aminopiperidinePd₂(dba)₃ / BINAP / NaOt-BuNo Product[4]
PMB (N1-isomer) 5-Bromo-1-PMB-1H-indazoleN-Boc-3-aminopiperidinePd₂(dba)₃ / BINAP / NaOt-Bu85%[4]
PMB (N2-isomer) 5-Bromo-2-PMB-2H-indazoleN-Boc-3-aminopiperidinePd₂(dba)₃ / BINAP / NaOt-Bu60%[4]
Methyl (N1-isomer) 6-Bromo-1-methyl-1H-indazoleBenzylaminePd₂(dba)₃ / RuPhos / LHMDS86%[9]
Methyl (N1-isomer) 6-Bromo-1-methyl-1H-indazoleMorpholinePd₂(dba)₃ / RuPhos / LHMDS88%[9]

Analysis of Results:

The necessity of N-protection is starkly illustrated in the Buchwald-Hartwig reaction.

  • Expertise & Causality: Attempts to couple an amine with unprotected 5-bromo-1H-indazole resulted in no desired product.[4] This failure is attributed to the indazole acting as a competing nucleophile and poisoning the palladium catalyst. However, upon activation with a p-methoxybenzyl (PMB) group, the reaction proceeds smoothly. Notably, the N1-PMB isomer provides a significantly higher yield (85%) compared to the N2-PMB isomer (60%).[4] This difference highlights the subtle electronic and steric environment presented by the two regioisomers to the incoming catalyst complex. The N1 position is generally part of the more thermodynamically stable tautomer, which can lead to cleaner reactions.[2][4] Similarly, an N-methyl protected indazole proves highly effective, coupling with a variety of primary and secondary amines in excellent yields (86-88%).[9]

Experimental Protocol: High-Yield Suzuki-Miyaura Coupling of an N-Alkyl Indazole

This protocol is based on a reliable, high-yield procedure for the Suzuki-Miyaura coupling of an N-activated bromoindazole.[6]

G A 1. Reaction Setup B 2. Reagent Addition A->B Combine indazole, boronic acid, K₂CO₃ in DME C 3. Inert Atmosphere B->C Degas with Argon for 15 min D 4. Reaction C->D Add Pd(dppf)Cl₂, Heat at 80 °C for 2h E 5. Workup D->E Cool, dilute with H₂O, Extract with EtOAc F 6. Purification E->F Dry organic layer, concentrate, and purify via column chromatography

Sources

Validation

In Vitro and In Vivo Profiling of 5-Fluoro-Indazole Kinase Inhibitors: A Comparative Guide on RIP2 Modulators

Executive Summary The 5-fluoro-indazole scaffold has emerged as a privileged pharmacophore in the development of highly selective kinase inhibitors. By directing substituents toward the ribose-binding pocket and forming...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoro-indazole scaffold has emerged as a privileged pharmacophore in the development of highly selective kinase inhibitors. By directing substituents toward the ribose-binding pocket and forming critical hydrogen bonds within the ATP-binding hinge region, this motif offers exceptional potency. This guide objectively evaluates the performance of GSK583 —a benchmark 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine RIP2 kinase inhibitor—against next-generation analogs. We detail the mechanistic rationale, comparative in vitro/in vivo metrics, and the self-validating experimental protocols required to accurately profile these compounds.

Mechanistic Grounding: The 5-Fluoro-Indazole Scaffold in RIP2 Inhibition

Receptor-interacting protein kinase 2 (RIP2/RIPK2) is the critical downstream convergence point for the pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans (such as Muramyl Dipeptide, MDP), NOD2 undergoes a CARD-CARD interaction with RIP2. This triggers RIP2 autophosphorylation, subsequent ubiquitination, and the downstream activation of NF-κB, leading to the transcription of pro-inflammatory cytokines (TNF-α, IL-6) 1.

Structural Rationale: X-ray crystallography of GSK583 bound to the RIP2 kinase domain (PDB: 5J7B) reveals that the 5-fluoro-1H-indazol-3-yl moiety acts as a highly efficient hinge binder. The N1 of the indazole forms a critical, high-affinity hydrogen bond with the backbone carbonyl of Asp164 in the ATP-binding pocket 2. Furthermore, the 5-fluoro substitution provides metabolic stability by blocking oxidative liabilities typical of C-H bonds, while optimizing the electron density of the indazole ring to enhance binding affinity 3.

G MDP Muramyl Dipeptide (MDP) NOD2 NOD2 Receptor MDP->NOD2 Binds & Activates RIP2 RIP2 Kinase NOD2->RIP2 CARD-CARD Interaction NFKB NF-κB Activation RIP2->NFKB Kinase Activity / Ubiquitination GSK583 5-Fluoro-Indazole Inhibitor (e.g., GSK583) GSK583->RIP2 Competitive ATP Inhibition Cytokines TNF-α & IL-6 Production NFKB->Cytokines Gene Transcription

Figure 1: NOD2-RIP2 signaling pathway and the intervention point of 5-fluoro-indazole kinase inhibitors.

Comparative Performance Data: Benchmark vs. Next-Generation

While GSK583 is a highly potent in vitro tool compound (RIP2 IC₅₀ = 5 nM), its clinical progression was halted due to off-target inhibition of the hERG ion channel (IC₅₀ = 7.45 µM) and CYP3A4, alongside moderate in vivo clearance rates 4. To widen the therapeutic index, next-generation analogs (such as dimethylpyrazole-substituted quinolines, e.g., "Inhibitor 7") were developed to maintain the 5-fluoro-indazole core while eliminating hERG liabilities 5.

Table 1: Quantitative Profiling of RIP2 Inhibitors
ParameterGSK583 (Benchmark)Inhibitor 7 (Next-Gen Analog)Assay Significance
RIP2 Kinase IC₅₀ 5 nM4 nMDirect biochemical target affinity (FP Assay).
MDP-TNFα IC₅₀ (Monocytes) 8 nM12 nMCellular target engagement and pathway blockade.
hERG Ion Channel IC₅₀ 7.45 µM>30 µMCardiovascular safety liability (Higher is better).
CYP3A4 Inhibition IC₅₀ 5.0 µM>20 µMDrug-drug interaction risk profile.
In Vivo IC₅₀ (Rat Serum KC) 50 nM (20 ng/mL)19 nM (7.5 ng/mL)Systemic efficacy and PK/PD translation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 5-fluoro-indazole inhibitors must follow strict, self-validating workflows that isolate RIP2-dependent mechanisms from off-target cytotoxicity.

Protocol 1: In Vitro Fluorescence Polarization (FP) Binding Assay

Purpose: To quantify the direct binding affinity of the inhibitor to the ATP pocket of recombinant RIP2 kinase.

  • Step 1: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Step 2: Incubate recombinant human RIP2 kinase (10 nM final) with a serially diluted 5-fluoro-indazole inhibitor (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Step 3: Add a fluorescently labeled ATP-competitive tracer ligand (e.g., a Bodipy-FL conjugated staurosporine analog) at 5 nM final concentration.

  • Step 4: Incubate for 45 minutes in the dark. Measure fluorescence polarization (excitation: 485 nm, emission: 535 nm).

  • Causality & Validation: FP directly measures the displacement of the tracer. A decrease in polarization indicates that the 5-fluoro-indazole compound has successfully outcompeted the tracer for the ATP-binding pocket.

Protocol 2: Ex Vivo MDP-Stimulated Cytokine Release in Human Monocytes

Purpose: To evaluate cellular potency and confirm pathway-specific (NOD2/RIP2) target engagement.

  • Step 1: Isolate primary human monocytes from healthy donor PBMCs using CD14+ magnetic bead selection.

  • Step 2: Seed monocytes at 1×105 cells/well. Pre-incubate with the inhibitor (0.1 nM to 1 µM) for 1 hour.

  • Step 3 (The Challenge): Stimulate cells with 100 ng/mL Muramyl Dipeptide (MDP) for 24 hours.

  • Step 4 (Self-Validation Control): In parallel wells, stimulate inhibitor-treated cells with 10 ng/mL Lipopolysaccharide (LPS).

  • Step 5: Quantify TNF-α in the supernatant via ELISA.

  • Causality & Validation: MDP specifically activates the NOD2 receptor, which is strictly dependent on RIP2. Conversely, LPS activates TLR4, which signals independently of RIP2. A true, selective RIP2 inhibitor (like GSK583) will potently block MDP-induced TNF-α (IC₅₀ ~8 nM) but will show no effect on LPS-induced TNF-α 6. If both are inhibited, the compound is likely exhibiting off-target cytotoxicity.

Protocol 3: In Vivo Acute MDP-Driven Peritonitis Model (PK/PD)

Purpose: To assess oral bioavailability, pharmacokinetic distribution, and dynamic in vivo efficacy.

Workflow Dose 1. Oral Dosing (Inhibitor) Challenge 2. MDP Challenge (i.p. injection) Dose->Challenge Incubation 3. 2-Hour Incubation (In Vivo) Challenge->Incubation Collection 4. Cardiac Puncture (Serum Collection) Incubation->Collection Analysis 5. MSD Multiplex (KC / IL-8 Readout) Collection->Analysis

Figure 2: Workflow for the in vivo acute MDP-driven peritonitis PK/PD model.

  • Step 1: Administer the 5-fluoro-indazole inhibitor via oral gavage (p.o.) to Lewis rats at varying doses (e.g., 0.1, 1.0, and 10 mg/kg) formulated in 0.5% HPMC/0.1% Tween-80.

  • Step 2: One hour post-dose, administer an intraperitoneal (i.p.) injection of MDP (1 mg/kg) to induce acute localized inflammation.

  • Step 3: Exactly 2 hours post-MDP challenge, euthanize the animals and collect terminal blood via cardiac puncture.

  • Step 4: Quantify serum KC (Keratinocyte Chemoattractant, the rodent orthologue of human IL-8) using an MSD (Meso Scale Discovery) multiplex platform.

  • Causality & Validation: Oral administration forces the compound to navigate gastrointestinal absorption and hepatic first-pass metabolism, proving its in vivo viability. We measure KC rather than TNF-α in rodents because KC provides a significantly more robust, rapid, and reproducible dynamic range downstream of NOD2/RIP2 activation in this specific model. GSK583 typically yields an in vivo IC₅₀ of ~50 nM based on blood concentrations in this assay.

References

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 5J7B: Crystal Structure of GSK583 bound to RIP2 Kinase. RCSB Protein Data Bank. Available at: [Link]

  • GSK583 Probe Validation and Selectivity. The Chemical Probes Portal. Available at:[Link]

  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology. Available at:[Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PubMed Central (PMC). Available at:[Link]

Sources

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